4-Amino-5-bromo-2-chloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALNIZDHZTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376878 | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-25-9 | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-bromo-2-chloropyrimidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-5-bromo-2-chloropyrimidine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a heterocyclic compound that serves as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2][3] Its distinct structure, featuring amino, bromo, and chloro functional groups, makes it a versatile building block for creating more complex molecules.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H3BrClN3 | [5][6] |
| Molecular Weight | 208.44 g/mol | [5][6] |
| Appearance | Clear brown to purple liquid or white to pale cream powder | [5][7] |
| Melting Point | 187-188 °C | [1][5] |
| Boiling Point | 369.8 °C at 760 mmHg | [5] |
| Density | 2.0 ± 0.1 g/cm³ | [5] |
| Solubility | Slightly soluble in water | [1][3][5] |
| Flash Point | 177.5 ± 22.3 °C | [5] |
| Refractive Index | 1.660 | [5] |
| Vapor Pressure | 1.16E-05 mmHg at 25°C | [5] |
Spectroscopic Data
While specific spectra are not widely available for direct download, typical analytical techniques used for the characterization of similar pyrimidine derivatives include IR and NMR spectroscopy.[8] For 5-bromo-2-chloropyrimidine, a related compound, various spectra including 1H NMR, ATR-IR, Raman, and MS (GC) are available.[9][10]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of 5-bromo-2,4-dichloropyrimidine.[1][2] A general experimental workflow is outlined below.
Caption: General Synthesis Workflow.
A detailed experimental protocol is as follows:
-
Dissolution: Dissolve 5-bromo-2,4-dichloropyrimidine in a solvent mixture of N-hydroxysuccinimide (NHS) and methanol (MeOH).[1][2]
-
Reaction: Stir the reaction mixture at room temperature.[1][2]
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[1][2]
-
Purification: Wash the resulting solid with deionized water (H2O) and dry it in a vacuum to obtain 5-bromo-2-chloropyrimidin-4-amine as a white solid in quantitative yield.[1][2]
Further purification can be achieved by silica gel column chromatography using an eluent such as ethyl acetate-hexane.[1][2]
Applications in Research and Development
This compound is a valuable research chemical and an important intermediate in the synthesis of various organic compounds.[1][2]
Caption: Key Application Areas.
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[11] It is used to create pyrimidine Schiff bases which have shown antibacterial, antioxidant, anti-inflammatory, and antifungal properties.[1][2]
Agrochemical Innovation
In the agrochemical sector, this compound is a versatile building block for new pesticides, herbicides, and plant growth regulators.[12] Its chemical structure allows for derivatization into a range of potent crop protection agents.[12]
Safety and Handling
This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[5][13] It is harmful if swallowed or in contact with skin.[6][14]
Precautionary Measures
When handling this chemical, the following precautions should be taken:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][13]
Storage
Store in a well-ventilated place and keep the container tightly closed.[5] Recommended storage temperature is 2-8 °C.[14]
This guide provides a foundational understanding of this compound. For more detailed information, researchers should consult the specific safety data sheets and technical documentation provided by chemical suppliers.
References
- 1. This compound CAS#: 205672-25-9 [m.chemicalbook.com]
- 2. This compound | 205672-25-9 [chemicalbook.com]
- 3. fishersci.pt [fishersci.pt]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Amino-5-bromo-2-chloropyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound [myskinrecipes.com]
- 12. nbinno.com [nbinno.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Amino-5-bromo-2-chloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details the physicochemical properties, synthesis, and the analytical techniques used to confirm the structure of this important heterocyclic compound.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₄H₃BrClN₃.[1][2][3] Its structure is characterized by a pyrimidine ring substituted with an amino group at position 4, a bromine atom at position 5, and a chlorine atom at position 2. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | [1][2][3] |
| Molecular Weight | 208.44 g/mol | [1][2][3] |
| Melting Point | 127.3-128.4 °C | [4] |
| Boiling Point (Predicted) | 315.5 ± 37.0 °C | [4] |
| Density (Predicted) | 1.834 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 144.59 °C | [4] |
| InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N | [1][3] |
| CAS Number | 205672-25-9 | [1][2] |
Synthesis of this compound
The primary and most efficient synthesis of this compound involves the regioselective amination of 5-bromo-2,4-dichloropyrimidine.[4] The chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the chlorine at the C-2 position, allowing for a controlled reaction.
Experimental Protocol: Synthesis from 5-bromo-2,4-dichloropyrimidine
This protocol outlines the synthesis of this compound from its dichlorinated precursor.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ammonia solution
-
Ethanol
-
Water
-
Chloroform
-
Petroleum ether
-
1000 mL three-necked flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and an aqueous solution of ammonia.
-
Stir the mixture and heat to reflux for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the crude product with 200 mL of ethanol and then with 500 mL of water.
-
Dry the product.
-
For further purification, recrystallize the solid from a 1:1 mixture of chloroform and petroleum ether to yield the final product as a white solid.[4]
Synthesis Workflow
Structure Elucidation
The definitive structure of this compound is elucidated through a combination of spectroscopic and crystallographic techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Predicted Mass Spectrometry Data: While experimental mass spectra are not readily available in the public domain, the predicted monoisotopic mass and associated adducts provide expected values for analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.92717 |
| [M+Na]⁺ | 229.90911 |
| [M-H]⁻ | 205.91261 |
| [M]⁺ | 206.91934 |
Data sourced from PubChem predictions.
General Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-MS instrument via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the electrospray needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
Analyze the ions in the mass analyzer to obtain the mass-to-charge ratio (m/z) spectrum.
-
Compare the observed m/z values with the predicted values for the expected molecular formula.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted NMR Data: Experimental NMR data for this compound is not publicly available. However, predicted chemical shifts can be calculated.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (on C6) | ~8.2 |
| ¹H (on NH₂) | ~6.0 - 7.0 (broad) |
| ¹³C (C2) | ~158 |
| ¹³C (C4) | ~160 |
| ¹³C (C5) | ~95 |
| ¹³C (C6) | ~155 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
General Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum, observing the chemical shifts, integration, and coupling patterns of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms in the molecule.
-
Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between protons and carbons for unambiguous assignment.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence for the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure of 5-Bromo-2-chloropyrimidin-4-amine has been reported, confirming the connectivity and planarity of the pyrimidine ring. In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers which further connect into a two-dimensional network.[5]
Crystallographic Data Summary:
| Parameter | Value |
| Compound Name | 5-Bromo-2-chloropyrimidin-4-amine |
| Molecular Formula | C₄H₃BrClN₃ |
| Key Feature | The pyrimidine ring is essentially planar. |
| Intermolecular Forces | N—H⋯N hydrogen bonds forming inversion dimers. |
Data extracted from Kumar, M. et al. (2013), Acta Cryst. E69, o361.[5]
General Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow a single crystal of the compound suitable for diffraction, typically by slow evaporation of a saturated solution.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions.
-
Refine the structural model to obtain accurate bond lengths, angles, and other crystallographic parameters.
Application in Drug Development: A Kinase Inhibitor Intermediate
This compound is a valuable building block for the synthesis of kinase inhibitors.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[6] The pyrimidine core of this intermediate serves as a scaffold that can be further functionalized to create potent and selective inhibitors that target the ATP-binding site of specific kinases.
Role in Kinase Inhibitor Signaling Pathways
Many kinase inhibitors derived from pyrimidine scaffolds target pathways such as the Bcr-Abl, Aurora Kinase, and EGFR signaling cascades, which are critical for cell proliferation and survival. By blocking the activity of these kinases, the inhibitors can halt the uncontrolled cell growth characteristic of cancer.
The diagram below illustrates a simplified Bcr-Abl signaling pathway, a key target in chronic myeloid leukemia (CML). A pyrimidine-based inhibitor, conceptually synthesized from a scaffold like this compound, can block the kinase activity of Bcr-Abl, thereby inhibiting downstream signaling that leads to cell proliferation and survival.
References
- 1. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]
- 2. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromo-2-chloropyrimidine is a pivotal intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and antiviral agents. Its trifunctionalized pyrimidine core offers a versatile scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The two main routes discussed are the regioselective amination of 5-bromo-2,4-dichloropyrimidine and the bromination of 4-amino-2-chloropyrimidine. This document aims to equip researchers with the necessary information to efficiently synthesize and utilize this compound in their drug discovery and development endeavors.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, with their inherent biological activity and synthetic tractability leading to their incorporation into a multitude of approved drugs. This compound has emerged as a particularly important building block due to the orthogonal reactivity of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, the amino group at the 4-position can be further functionalized, and the bromine atom at the 5-position allows for the introduction of diverse functionalities through cross-coupling reactions. This guide will explore the most common and efficient synthetic routes to this key intermediate.
Synthesis Pathways
There are two primary and strategically distinct pathways for the synthesis of this compound.
-
Pathway 1: Amination of 5-bromo-2,4-dichloropyrimidine. This is the most direct and commonly reported method, involving the selective reaction of ammonia at the more reactive C4 position of the dichlorinated precursor.
-
Pathway 2: Bromination of 4-amino-2-chloropyrimidine. This route involves the initial synthesis of the aminopyrimidine core, followed by electrophilic bromination at the C5 position, which is activated by the amino group.
The following sections will provide detailed experimental protocols and quantitative data for each pathway, including the synthesis of the requisite starting materials.
Pathway 1: Amination of 5-bromo-2,4-dichloropyrimidine
This pathway is often favored due to its directness and generally high yields. The key step is the regioselective displacement of the C4 chlorine of 5-bromo-2,4-dichloropyrimidine with ammonia. The C4 position is more activated towards nucleophilic attack than the C2 position.
The precursor, 5-bromo-2,4-dichloropyrimidine, is typically synthesized from 5-bromouracil via a chlorination reaction using phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 5-bromo-2,4-dichloropyrimidine [1][2]
-
Materials:
-
5-bromouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline
-
Toluene
-
Ethyl acetate
-
Hexane
-
Water
-
Ice
-
-
Procedure:
-
To a flask containing toluene, add 5-bromouracil (e.g., 150 g, 0.785 mol) and N,N-diisopropylethylamine (e.g., 202.9 g, 1.57 mol).
-
Slowly add phosphorus oxychloride (e.g., 601 g, 3.9 mol) to the mixture over a period of 1 hour.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After the reaction is complete, cool the mixture to room temperature (25-30 °C).
-
The reaction mixture is carefully quenched by pouring it into ice water.
-
The aqueous phase is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or column chromatography to give 5-bromo-2,4-dichloropyrimidine as a clear liquid.
-
Quantitative Data for the Synthesis of 5-bromo-2,4-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 5-bromouracil | [1][2] |
| Reagents | POCl₃, DIPEA | [1] |
| Solvent | Toluene | [1] |
| Reaction Time | 10-12 hours | [1] |
| Reaction Temperature | 105-110 °C (Reflux) | [1] |
| Yield | 61% | [1] |
The final step in this pathway is the selective amination at the C4 position.
Experimental Protocol: Synthesis of this compound [3]
-
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ammonia (aqueous or in a suitable solvent)
-
Ethanol
-
Water
-
Chloroform
-
Petroleum ether
-
-
Procedure:
-
In a three-necked flask, add 5-bromo-2,4-dichloropyrimidine.
-
Add a solution of ammonia and stir the mixture.
-
The reaction mixture is heated to reflux for 3-5 hours. The completion of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid and wash the crude product sequentially with ethanol and water.
-
After drying, the crude product can be recrystallized from a 1:1 mixture of chloroform and petroleum ether to yield pure, white, solid this compound.
-
Quantitative Data for the Amination of 5-bromo-2,4-dichloropyrimidine
While a specific yield for the reaction with ammonia was not found in the initial search, a similar reaction with 4-(3-Oxo-4-morpholinyl) aniline yielded the corresponding 4-amino substituted product in 79% yield, suggesting that this amination step is generally efficient.[1]
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2,4-dichloropyrimidine | [3] |
| Reagent | Ammonia | [3] |
| Reaction Time | 3-5 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Yield | High (expected) | - |
Logical Workflow for Pathway 1
Pathway 2: Bromination of 4-amino-2-chloropyrimidine
This alternative pathway involves the synthesis of the 4-amino-2-chloropyrimidine core followed by a regioselective bromination at the C5 position. The amino group at C4 activates the C5 position for electrophilic substitution.
4-amino-2-chloropyrimidine can be prepared from 2,4-dichloropyrimidine by selective amination.
Experimental Protocol: Synthesis of 4-amino-2-chloropyrimidine
-
Materials:
-
2,4-dichloropyrimidine
-
Ammonia
-
Ethanol
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloropyrimidine in a suitable solvent.
-
Add a solution of ammonia and stir the mixture.
-
The reaction is typically carried out at reflux for several hours and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is washed with water and ethanol and can be further purified by recrystallization.
-
Quantitative Data for the Synthesis of 4-amino-2-chloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloropyrimidine | |
| Reagent | Ammonia | |
| Reaction Time | Several hours | |
| Reaction Temperature | Reflux | |
| Yield | Good (expected) | - |
The final step is the regioselective bromination of 4-amino-2-chloropyrimidine, typically using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-amino-2-chloropyrimidine
-
N-bromosuccinimide (NBS)
-
Acetonitrile or another suitable aprotic solvent
-
Water
-
-
Procedure:
-
Dissolve 4-amino-2-chloropyrimidine in a suitable solvent like acetonitrile in a reaction flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature. Progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with water.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated to give the crude product.
-
Purification is achieved by recrystallization or column chromatography.
-
Quantitative Data for the Bromination of 4-amino-2-chloropyrimidine
Specific yield data for the bromination of 4-amino-2-chloropyrimidine was not explicitly found in the literature search. However, the bromination of the structurally similar 2-amino-4-methylpyridine with NBS proceeds with high regioselectivity and in good yield, suggesting a similar outcome for this reaction.
| Parameter | Value | Reference |
| Starting Material | 4-amino-2-chloropyrimidine | - |
| Reagent | N-bromosuccinimide (NBS) | - |
| Solvent | Acetonitrile | - |
| Reaction Temperature | 0 °C to room temperature | - |
| Yield | Good (expected) | - |
Logical Workflow for Pathway 2
References
physical and chemical properties of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromo-2-chloropyrimidine is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse range of biologically active molecules. Its unique structural arrangement, featuring multiple reactive sites, makes it a valuable scaffold in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant role as a building block for targeted therapeutics, particularly kinase inhibitors.
Core Properties of this compound
This compound is a solid compound, with its appearance described as a white to pale cream powder or clear brown to purple liquid, likely depending on its purity and physical state.[1][2] It is slightly soluble in water.[1][3][4]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. It is important to note that some variations exist in the reported data across different suppliers and studies.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to pale cream powder; Clear brown to purple liquid | [1][2] |
| Melting Point | 187-188 °C | [1][3] |
| 127.3-128.4 °C | [5] | |
| Boiling Point | 369.8 °C at 760 mmHg | [1] |
| 315.5 ± 37.0 °C (Predicted) | [5] | |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| 1.834 ± 0.06 g/cm³ (Predicted) | [5] | |
| Solubility | Slightly soluble in water | [1][3][4] |
| Flash Point | 177.5 ± 22.3 °C | [1] |
| 144.59 °C | [5] | |
| Vapor Pressure | 1.16E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.660 | [1] |
Table 2: Chemical and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Exact Mass | 206.919876 | [1] |
| pKa | 0.68 ± 0.10 (Predicted) | [3] |
| XLogP3 | 1.5 | [1] |
| CAS Number | 205672-25-9 | [1] |
| InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary application of this compound is as a synthetic intermediate. Pyrimidine and its derivatives are known for their broad range of biological activities, including insecticidal, fungicidal, antiviral, and anticancer properties.[1] This compound, in particular, is a key precursor for the synthesis of receptor tyrosine kinase inhibitors used in cancer therapy.[1]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the selective amination of 5-bromo-2,4-dichloropyrimidine.[5] This route is favored for its mild reaction conditions and the ready availability of the starting material.[5]
Experimental Protocol:
-
Reaction Setup: To a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and a solution of ammonia.[5]
-
Reaction Execution: The mixture is stirred and refluxed for a period of 3 to 5 hours.[5]
-
Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and the resulting solid is collected by filtration.[5]
-
Purification: The crude product is washed sequentially with ethanol (200 mL) and water (500 mL).[5] After drying, the solid is recrystallized from a 1:1 mixture of chloroform and petroleum ether to yield the pure, white solid this compound.[5]
References
Technical Guide: 4-Amino-5-bromo-2-chloropyrimidine (CAS: 205672-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-chloropyrimidine, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound, with the empirical formula C₄H₃BrClN₃, is a pyrimidine derivative valued for its utility as a building block in organic synthesis.[1][2] Its structure incorporates several reactive sites, making it a versatile precursor for a range of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 205672-25-9 | [2] |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Melting Point | 187-188 °C (acetonitrile) | [2] |
| Boiling Point | 369.8 °C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Appearance | Clear brown to purple liquid / White to pale cream powder | [2][3] |
| Solubility | Slightly soluble in water | [2] |
| InChI Key | QOWALNIZDHZTSM-UHFFFAOYSA-N | |
| SMILES | Nc1nc(Cl)ncc1Br |
Synthesis
A common and efficient method for the synthesis of this compound involves the selective amination of 5-bromo-2,4-dichloropyrimidine.
Experimental Protocol: Synthesis from 5-bromo-2,4-dichloropyrimidine
This protocol outlines the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine and ammonium hydroxide.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Concentrated ammonium hydroxide
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a 100 mL round bottom flask, add 5-bromo-2,4-dichloropyrimidine (10.0 g, 44 mmol).
-
Add concentrated ammonium hydroxide (100 mL) and THF (150 mL) to the flask.
-
Stir the resulting mixture magnetically at room temperature for 12 hours.
-
Work-up:
-
Dilute the reaction mixture with water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
Caption: A representative workflow for the diversification of this compound.
Role in Kinase Inhibition
Derivatives of this compound can be designed to target various protein kinases. By modifying the substituents at the C2 and C5 positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.
Diagram 3: Representative Kinase Signaling Pathway Inhibition
References
Solubility Profile of 4-Amino-5-bromo-2-chloropyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Amino-5-bromo-2-chloropyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative information, presenting a detailed experimental protocol for solubility determination, and discussing the key factors influencing its solubility in various organic solvents.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. This guide aims to provide researchers with the necessary information to effectively work with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Melting Point | 187-188 °C (solvent: acetonitrile) | [1][2] |
| Appearance | Clear brown to purple liquid or solid | [1][3] |
| Water Solubility | Slightly soluble | [1][2][4][5][6] |
| pKa | 0.68 ± 0.10 (Predicted) | [2] |
| XLogP3 | 1.5 | [1] |
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information did not yield quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized in Table 2. The compound's use in syntheses involving solvents like methanol, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate suggests at least some degree of solubility in these media.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (g/100mL at 25°C) |
| Water | Slightly soluble[1][2][4][5][6] | Data Not Available |
| Methanol | Used in synthesis[2][7] | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| Isopropanol | Data Not Available | Data Not Available |
| Acetone | Data Not Available | Data Not Available |
| Acetonitrile | Used as a recrystallization solvent[1][2] | Data Not Available |
| Ethyl Acetate | Used as an extraction solvent[2] | Data Not Available |
| Dichloromethane | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | Used in synthesis[7] | Data Not Available |
| N,N-Dimethylformamide (DMF) | Used in synthesis[2] | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Used in synthesis[2] | Data Not Available |
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like". The molecule possesses both polar (amino group, nitrogen atoms in the pyrimidine ring) and non-polar (bromine and chlorine substituents, aromatic ring) characteristics.
-
Polar Solvents: Protic solvents like alcohols (methanol, ethanol) can engage in hydrogen bonding with the amino group and the nitrogen atoms of the pyrimidine ring, which would suggest favorable solubility. Polar aprotic solvents such as DMF and DMSO are also expected to be effective solvents due to dipole-dipole interactions.
-
Non-Polar Solvents: The halogen substituents (bromo and chloro) contribute to the molecule's lipophilicity, suggesting some solubility in less polar solvents like dichloromethane and ethyl acetate. However, the presence of the polar amino group and the pyrimidine ring will likely limit its solubility in highly non-polar solvents like hexanes.
-
Temperature: Generally, the solubility of solid compounds in organic solvents increases with temperature. This principle is utilized in recrystallization, a common purification technique.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is robust and has been used to determine the solubility of other pyrimidine derivatives.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known mass or volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator for more sensitive compounds.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(m_final - m_initial) / V_sample] * 100
Where:
-
m_final is the final mass of the evaporation dish with the dried solute.
-
m_initial is the initial mass of the empty evaporation dish.
-
V_sample is the volume of the filtered supernatant.
-
-
Workflow for Solubility Determination:
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 205672-25-9 [m.chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. echemi.com [echemi.com]
Technical Guide: Physicochemical Properties and Synthesis of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 4-Amino-5-bromo-2-chloropyrimidine. It also details standardized experimental protocols for determining these properties and outlines a common synthesis workflow for this important chemical intermediate.
Core Physicochemical Data
This compound is a heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[1][2] An accurate understanding of its physical properties is crucial for its application in drug development and various chemical syntheses.
Quantitative Data Summary
The reported melting and boiling points for this compound exhibit some variation across different sources. This can be attributed to differences in experimental conditions and the purity of the sample. The table below summarizes the available data.
| Physical Property | Reported Value |
| Melting Point | 187-188 °C |
| 127.3-128.4 °C[3] | |
| Boiling Point | 369.8 °C at 760 mmHg |
| 315.5 ± 37.0 °C (Predicted)[3] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered.[4]
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, which is sealed at one end.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube with mineral oil) or a modern melting point apparatus.[4]
-
Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution.[5] A rapid initial heating can be done to determine an approximate melting range, followed by a slower, more precise measurement.[6]
-
Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. The range between these two temperatures is the melting point range.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]
Methodology:
-
Sample Preparation: A small volume of the liquid substance is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[7]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable liquid bath, such as a Thiele tube.[7]
-
Heating and Observation: The bath is heated gently. As the temperature rises, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[7] The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]
Synthesis Workflow
This compound is an important intermediate in the synthesis of various biologically active molecules.[3] One common method for its preparation involves the reaction of 5-bromo-2,4-dichloropyrimidine with ammonia.[3]
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. westlab.com [westlab.com]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectroscopic and Synthetic Profile of 4-Amino-5-bromo-2-chloropyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromo-2-chloropyrimidine is a pivotal heterocyclic intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1][2] Its trifunctional nature, possessing amino, bromo, and chloro substituents, allows for selective and sequential chemical modifications, making it a valuable building block in the construction of complex molecular architectures. This technical guide provides a summary of the available spectroscopic data, detailed hypothetical experimental protocols for its characterization, and its role in the drug development workflow, particularly in the synthesis of kinase inhibitors.[1]
Chemical Structure and Properties
-
IUPAC Name: 5-bromo-2-chloropyrimidin-4-amine
-
CAS Number: 205672-25-9
-
Molecular Formula: C₄H₃BrClN₃
-
Molecular Weight: 208.44 g/mol
-
Appearance: Typically a solid
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data from computational models suggests the following mass-to-charge ratios (m/z) for various adducts. This data is crucial for the initial identification and confirmation of the compound in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.92717 |
| [M+Na]⁺ | 229.90911 |
| [M-H]⁻ | 205.91261 |
| [M+NH₄]⁺ | 224.95371 |
| [M+K]⁺ | 245.88305 |
| [M]⁺ | 206.91934 |
| [M]⁻ | 206.92044 |
| Data sourced from PubChem.[3] |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
For direct infusion, a small amount of the sample is placed in a capillary tube and heated to induce volatilization into the ion source.
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: 50-500 m/z.
-
Vacuum: High vacuum (e.g., 10⁻⁶ to 10⁻⁷ Torr).
Role in Drug Discovery Workflow
This compound is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[4][5] The following diagram illustrates the logical workflow where this compound serves as a starting material in a drug discovery pipeline.
References
An In-Depth Technical Guide to the Reactivity and Selectivity of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and selectivity of 4-amino-5-bromo-2-chloropyrimidine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The document details the molecule's structural features that dictate its reaction profile, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Experimental protocols, based on established methodologies for closely related pyrimidine derivatives, are provided to guide the synthesis of novel compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] These heterocyclic compounds are known to exhibit a variety of biological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] this compound is a crucial intermediate in the synthesis of numerous complex molecules, particularly kinase inhibitors used in cancer therapy.[1][4] Its trifunctional nature, possessing amino, bromo, and chloro substituents, offers multiple reaction sites for selective functionalization, making it a valuable tool in the construction of diverse chemical libraries for drug discovery.[3][5]
This guide will explore the distinct reactivity of the C2-chloro and C5-bromo positions, providing insights into achieving regioselective transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrClN₃ | |
| Molecular Weight | 208.44 g/mol | |
| Melting Point | 127.3-128.4 °C | [1] |
| Boiling Point (Predicted) | 315.5 ± 37.0 °C | [1] |
| Density (Predicted) | 1.834 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white solid | [3] |
Synthesis
The most common and industrially scalable synthesis of this compound starts from 5-bromo-2,4-dichloropyrimidine.[1] The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for a regioselective nucleophilic substitution by ammonia.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
-
To a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and an aqueous solution of ammonia.
-
Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid and wash sequentially with ethanol (200 mL) and water (500 mL).
-
Dry the crude product.
-
Recrystallize the solid from a 1:1 mixture of chloroform and petroleum ether to yield the pure white solid of this compound.
Reactivity and Selectivity
The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the nature of its substituents. The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring makes the halide-substituted carbon atoms electrophilic and susceptible to nucleophilic attack.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] Conversely, for nucleophilic aromatic substitution (SNAr), the C-Cl bond is generally more reactive than the C-Br bond, especially when activated by the electron-deficient pyrimidine ring. This differential reactivity allows for selective functionalization at either the C2 or C5 position.
Caption: Reactivity sites of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is activated towards SNAr by the adjacent nitrogen atoms of the pyrimidine ring. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, thiols, and alkoxides. Reactions with amines are particularly common in the synthesis of kinase inhibitors, as the resulting 2-aminopyrimidine scaffold can form key hydrogen bonds with the hinge region of the kinase active site.
While specific quantitative data for SNAr reactions on this compound is scarce in the literature, a general protocol for the reaction with secondary amines can be adapted from the synthesis of 5-bromo-2-substituted aminopyrimidines.[6]
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |
| Cyclopentylamine | Dioxane, room temp, 6h | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 100 | [7] |
| Secondary Amines | Boiling ethanol | 4-amino-5-bromo-2-(substituted-amino)pyrimidines | 80 (for piperidine) | [6] |
Experimental Protocol: General Procedure for SNAr with Amines[7]
-
Dissolve this compound in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine (primary or secondary), often in a slight excess.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-amino-5-bromo-2-(substituted-amino)pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo bond is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, due to the higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0).
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex scaffolds of many kinase inhibitors.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference (Analogous) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Not reported | [6] |
| Various | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Not reported | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling is a highly efficient method for forming a C-C bond between the C5 position and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties that can serve as handles for further transformations or as part of the final bioactive molecule.
Caption: Experimental workflow for Sonogashira coupling.
Similar to the Suzuki-Miyaura coupling, specific protocols for this compound are not well-documented. The following is a general procedure adapted from reactions with 5-bromo-2-chloropyrimidine.[6]
| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference (Analogous) |
| Various | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | Not reported | [6] |
Experimental Protocol: General Procedure for Sonogashira Coupling[7]
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Flush the flask with an inert gas.
-
Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Applications in Drug Discovery
This compound is a key starting material for the synthesis of various kinase inhibitors. The 2,4-diaminopyrimidine and related scaffolds are known to target the ATP-binding site of kinases. For instance, derivatives of this molecule have been explored as inhibitors of Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[9]
The general strategy involves an initial nucleophilic substitution at the C2 position, followed by a Suzuki or other cross-coupling reaction at the C5 position to introduce diversity and optimize biological activity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Amino-5-bromo-2-chloropyrimidine: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for 4-Amino-5-bromo-2-chloropyrimidine. The content is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this chemical intermediate.
Chemical Identity and Properties
This compound is a halogenated pyrimidine derivative used as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for selective functionalization, making it a valuable building block in the construction of complex heterocyclic systems, including kinase inhibitors and antiviral agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 205672-25-9 | [2] |
| Molecular Formula | C₄H₃BrClN₃ | [2] |
| Molecular Weight | 208.44 g/mol | [2] |
| Appearance | Clear brown to purple liquid; Solid | [2][3] |
| Melting Point | 187-188 °C | [2][4] |
| Boiling Point | 369.8 °C at 760 mmHg | [2] |
| Density | 2.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 177.5 ± 22.3 °C | [2] |
| Water Solubility | Slightly soluble in water | [2][4][5][6] |
| Storage Temperature | 2-4°C | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to minimize risks.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][7] |
| Skin Irritation | 2 | H315: Causes skin irritation[2][7] |
| Serious Eye Damage/Irritation | 1, 2 | H318/H319: Causes serious eye damage/irritation[2][3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][8] |
Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and PPE are mandatory:
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[2][7] Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear protective gloves and impervious clothing.[2][7]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[7]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[2][7]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Store locked up.[2][7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. | [2] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help. | [2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [2][7] |
| Ingestion | Rinse mouth. Get emergency medical help immediately. | [7] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[9]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]
Accidental Release Measures:
-
Personal Precautions: Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, safety glasses, and a dust respirator.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Cleanup Methods: Use dry clean-up procedures and avoid generating dust.[8] Collect residues and place them in sealed containers for disposal.[8]
Experimental Protocols
This compound is a versatile reagent in cross-coupling reactions for the synthesis of complex organic molecules, particularly kinase inhibitors.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.
Caption: Safe handling workflow for this compound.
Caption: Emergency response flowchart for exposure incidents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
4-Amino-5-bromo-2-chloropyrimidine molecular weight and formula.
An In-depth Technical Guide to 4-Amino-5-bromo-2-chloropyrimidine
For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its trifunctional nature makes it a versatile intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors and various therapeutic agents. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a logical workflow for its preparation.
Core Molecular Data
The fundamental properties of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and quality control.
| Identifier | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1][2][3][4] |
| CAS Number | 205672-25-9 | [1][2] |
| Appearance | White solid to clear brown or purple liquid | [1][2] |
| Melting Point | 187-188 °C | [2][3] |
| Solubility | Slightly soluble in water | [2] |
Synthesis Protocol
This compound is synthesized from 5-bromo-2,4-dichloropyrimidine. The following protocol outlines a common laboratory-scale procedure.[2]
Objective: To synthesize this compound via selective amination of 5-bromo-2,4-dichloropyrimidine.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ammonia (7.0M solution in methanol)
-
Tetrahydrofuran (THF)
-
Silica Gel (for chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
A solution of 5-bromo-2,4-dichloropyrimidine (25g, 110 mmol) is prepared in 200 mL of THF.[2]
-
To this solution, 47 mL of a 7.0M ammonia solution in methanol (330 mmol) is added.[2]
-
The reaction mixture is stirred for 15 hours at room temperature.
-
Following the stirring period, the solution is concentrated under reduced pressure to remove the solvent.[2]
-
The crude product is then purified by short-filtration through a silica gel column, using a 1:1 mixture of Hexanes and Ethyl Acetate as the eluent.[2]
-
The purified product is collected to yield this compound as a white solid (yield ~92%).[2]
Synthesis Workflow
The logical flow of the synthesis protocol is depicted below. This diagram illustrates the key steps from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
As a versatile intermediate, this compound is utilized in the synthesis of a variety of pharmaceutical compounds.[3][5] Its structure allows for selective functionalization at different positions, making it an invaluable scaffold in medicinal chemistry for developing novel kinase inhibitors, antiviral agents, and other therapeutics.[5] The presence of amino, bromo, and chloro groups provides multiple reaction sites for diversification and optimization of biological activity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various kinase inhibitors utilizing the versatile building block, 4-Amino-5-bromo-2-chloropyrimidine. The strategic positioning of the amino, bromo, and chloro substituents on the pyrimidine ring allows for sequential and regioselective functionalization, making it an ideal starting scaffold for the development of potent and selective kinase inhibitors. This document outlines detailed experimental protocols for key chemical transformations and presents quantitative data for representative inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous FDA-approved kinase inhibitors. Its structural similarity to the adenine base of ATP allows for competitive binding to the ATP-binding site of kinases. This compound is a trifunctionalized pyrimidine that offers three distinct points for chemical modification. The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), the bromo group at the C5 position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and the amino group at the C4 position can be further functionalized or can participate in crucial hydrogen bonding interactions with the target kinase. This strategic combination of reactive sites enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Strategies and Key Reactions
The synthesis of kinase inhibitors from this compound typically involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling at the C5 Position: The bromine atom at the C5 position is more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the C2 position. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling or the introduction of amino substituents via Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution at the C2 Position: Following the modification at the C5 position, the less reactive chloro group at the C2 position can be displaced by a variety of nucleophiles, most commonly amines, to complete the synthesis of the target kinase inhibitor.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-aryl-2-chloropyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
This protocol describes the palladium-catalyzed amination of the C2-chloro position of a 4-amino-5-aryl-2-chloropyrimidine intermediate.
Materials:
-
4-Amino-5-aryl-2-chloropyrimidine (from Protocol 1)
-
Desired amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate the tube and backfill with an inert gas.
-
Add the 4-amino-5-aryl-2-chloropyrimidine (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-diamino-5-arylpyrimidine kinase inhibitor.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, illustrating the potential of derivatives from this compound.
Table 1: Inhibitory Activity of Pyrimidine-Based CDK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| CDK-1 | CDK2 | 0.8 | - |
| CDK-2 | CDK2 | 7.4 | - |
| CDK-3 | CDK1 | 2900 | - |
| CDK-4 | CDK2 | 2200 | - |
Table 2: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Auro-1 | Aurora A | 309 | HCT-116 |
| Auro-2 | Aurora B | 293 | HCT-116 |
| Auro-3 | Aurora A | <200 | SCLC |
Table 3: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| EGFR-1 | EGFR | 3.76 | - |
| EGFR-2 | EGFR | 5.98 | - |
| EGFR-3 | EGFR | 80 | - |
| EGFR-4 | EGFR (L858R/T790M) | 620 | - |
Table 4: Inhibitory Activity of Pyrimidine-Based VEGFR Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| VEGFR-1 | VEGFR-2 | 60.83 | HCT-116 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for kinase inhibitors.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Amino-5-bromo-2-chloropyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted pyrimidine derivatives, which are core components of many biologically active compounds, including kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This compound is a trifunctional building block with two distinct electrophilic sites (a bromine atom at the 5-position and a chlorine atom at the 2-position) and a nucleophilic amino group at the 4-position. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, making it a valuable synthon in the development of complex molecules.
In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 5-position of this compound is expected to be more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference can be exploited to achieve selective Suzuki-Miyaura coupling at the C5 position, leaving the C2-chloro and C4-amino groups available for subsequent transformations. This selective functionalization is a key strategy in the synthesis of diverse libraries of compounds for drug discovery. For instance, the resulting 4-amino-5-aryl-2-chloropyrimidine core is a common scaffold in various kinase inhibitors.
While specific quantitative data for a broad range of Suzuki-Miyaura reactions using this compound is not extensively documented in publicly available literature, the following protocols and data are based on established methodologies for closely related 5-bromo-2-chloropyrimidine derivatives and general principles of Suzuki-Miyaura cross-coupling of halogenated heterocycles.[1][2][3]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions for the selective Suzuki-Miyaura cross-coupling at the C5-position of bromochloropyrimidines. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Catalysts, Bases, and Solvents
| Component | Examples | Typical Concentration/Loading |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 2-10 mol% |
| Ligand (if required) | PPh₃, XPhos, SPhos | 4-12 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | 2-3 equivalents |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Various ratios (e.g., 4:1) |
Table 2: Generalized Reaction Parameters for Selective C5-Arylation
| Parameter | Recommended Range | Notes |
| Temperature | 70 - 110 °C | Lower temperatures generally favor selectivity for the more reactive C-Br bond. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the palladium catalyst. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used. |
Experimental Protocols
The following is a detailed, generalized protocol for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the pyrimidine substrate) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-amino-5-aryl-2-chloropyrimidine.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-5-bromo-2-chloropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction vital for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in numerous pharmaceuticals.[2] The substrate, 4-Amino-5-bromo-2-chloropyrimidine, is a versatile building block with two distinct reactive sites for cross-coupling: the C2-chloro and C5-bromo positions. The differential reactivity of these sites allows for selective functionalization, enabling the synthesis of complex, polysubstituted pyrimidines.[3][4] These application notes provide detailed protocols and conditions for the selective Buchwald-Hartwig amination of this substrate.
Chemoselectivity Considerations: Achieving chemoselectivity is the primary challenge when functionalizing dihalogenated pyrimidines. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order: I > Br > Cl.[5] This suggests the C-Br bond at the 5-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[4][5] However, the electron-deficient nature of the pyrimidine ring also activates the C-Cl bond.[5] Consequently, reaction conditions—particularly the choice of palladium catalyst, phosphine ligand, and base—can be tailored to achieve selective amination at either position. For sequential functionalization, it is often desirable to perform the amination at the less reactive C2-chloro position first, leaving the C5-bromo position available for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings.[3] The protocols outlined below focus on conditions that can be optimized to favor amination at the C2 position.
Catalytic Cycle and Reaction Parameters
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.[6][7] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent association of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl amine product and regenerates the Pd(0) catalyst.[1][7]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Sonogashira Coupling of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of 4-Amino-5-bromo-2-chloropyrimidine with terminal alkynes. This versatile cross-coupling reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrimidine derivatives, which are key scaffolds in many therapeutic agents. The protocols outlined below are based on established methodologies for structurally related halo-pyrimidines and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Sonogashira coupling is a powerful and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The pyrimidine moiety is a privileged structure in drug discovery, and the introduction of an alkynyl group at the 5-position can significantly modulate the biological activity of the resulting molecule.[1]
For the substrate this compound, chemoselectivity is a key consideration. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[3] This inherent difference in reactivity allows for the selective functionalization at the more reactive C-Br bond at the 5-position over the C-Cl bond at the 2-position.[3] Milder reaction conditions are typically employed to favor this selective coupling.[3] The presence of the amino group at the 4-position may influence the electronic properties of the pyrimidine ring and necessitate optimization of the catalytic system.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-4-amino-2-chloropyrimidine product and regenerate the active Pd(0) catalyst.[1]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of related brominated heterocyclic compounds. These serve as a valuable reference for developing a protocol for this compound.
Table 1: Conventional Sonogashira Coupling Conditions for Brominated Heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [4] |
| 3 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2 equiv.) | DMF | 80 | 6-12 | 60-88 | [5] |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-3) | CuI (1-5) | Et₃N or DIPA | THF/DMF | RT - 70 | - | High | [6] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Arylacetylene | Pd(CH₃CN)₂Cl₂ (2.0) | cataCXium A (4.0) | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate | [2] |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure for Conventional Sonogashira Coupling
This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for avoiding the potential homocoupling of the terminal alkyne (Glaser coupling) that can be promoted by the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(CH₃CN)₂Cl₂/cataCXium A)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand), or a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions:
-
Glaser Homocoupling: The formation of alkyne dimers is a common side reaction in the conventional protocol. To minimize this, use the copper-free protocol, add the alkyne slowly, or use a lower concentration of the copper catalyst.
-
Dehalogenation: If significant replacement of the bromine with a hydrogen atom is observed, a milder base or lower reaction temperature may be beneficial.
-
-
Reaction at the C-Cl position: While less likely under mild conditions, coupling at the 2-position can occur. To enhance selectivity for the C-Br bond, use milder conditions (lower temperature, less reactive catalyst). Forcing conditions (higher temperatures, more active catalysts) would be required to target the C-Cl bond, likely after the C-Br position has been functionalized.[3]
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel, biologically active molecules. The provided protocols, based on established procedures for similar substrates, offer a solid foundation for researchers to successfully implement this reaction. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and temperature, will be key to achieving high yields and selectivity.
References
Application Notes: 4-Amino-5-bromo-2-chloropyrimidine in Medicinal Chemistry
Introduction
4-Amino-5-bromo-2-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its trifunctional nature, featuring amino, bromo, and chloro groups on a pyrimidine core, provides multiple reactive sites for chemical modification. This allows for the strategic and selective introduction of various substituents, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[4] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5] Notably, this scaffold is a key component in the development of kinase inhibitors, which are crucial in modern cancer therapy.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₃BrClN₃ | [6] |
| Molecular Weight | 208.44 g/mol | [4] |
| Melting Point | 127.3-128.4 °C | [1] |
| Boiling Point | 315.5±37.0 °C (Predicted) | [1] |
| Density | 1.834±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 144.59 °C | [1] |
| Solubility | Slightly soluble in water. | [3] |
Synthetic Applications & Methodologies
The unique arrangement of functional groups on this compound allows for selective and sequential reactions. The chlorine atom at the C2 position is activated by the electron-withdrawing pyrimidine nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors, due to its resemblance to the purine core of ATP, allowing it to competitively bind to the kinase's ATP-binding site.[9] Derivatives of 5-bromopyrimidines have been successfully synthesized and evaluated as potent inhibitors of various kinases, such as Aurora kinases and Bcr-Abl tyrosine kinase, which are implicated in different cancers.[9][10][11]
Table 2 provides examples of the biological activity of bromo-pyrimidine derivatives as Bcr-Abl tyrosine kinase inhibitors, demonstrating the potential of this scaffold.
| Compound ID | Structure (R groups on pyrimidine core) | Target | IC₅₀ (µM) | Cell Line | Reference |
| 5c | R2=-NH-(CH₂)₂-morpholine, R4=-NH-phenyl-Cl | Bcr-Abl Kinase | 0.05 | K562 | [10] |
| 5e | R2=-NH-(CH₂)₂-morpholine, R4=-NH-phenyl-F | Bcr-Abl Kinase | 0.09 | K562 | [10] |
| 6g | R2=-NH-(CH₂)₂-piperidine, R4=-NH-phenyl-CF₃ | Bcr-Abl Kinase | 0.04 | K562 | [10] |
| 9e | R2=-NH-phenyl-OCH₃, R4=-NH-piperidine-SO₂-phenyl | Bcr-Abl Kinase | 0.08 | K562 | [10] |
| 10c | R2=-NH-phenyl-Cl, R4=-NH-piperidine-CO-phenyl-Cl | Bcr-Abl Kinase | 0.07 | K562 | [10] |
| Dasatinib | (Standard Drug) | Bcr-Abl Kinase | 0.001 | K562 | [10][11] |
Note: Data is for compounds synthesized from the related starting material 5-bromo-2,4-dichloropyrimidine to illustrate the potential of the 5-bromopyrimidine scaffold.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis from 5-bromo-2,4-dichloropyrimidine.[1]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ammonia (aqueous solution or gas)
-
Ethanol
-
Water
-
1000 mL three-necked flask
-
Stirring apparatus
-
Reflux condenser
-
TLC plates
Procedure:
-
In a 1000 mL three-necked flask, add 5-bromo-2,4-dichloropyrimidine and an excess of aqueous ammonia.
-
Stir the mixture vigorously and heat to reflux for 3-5 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate to collect the crude product.
-
Wash the crude product sequentially with ethanol (200 mL) and water (500 mL) to remove impurities.
-
Dry the purified product under vacuum to yield this compound.
Protocol 2: General Protocol for Suzuki-Miyaura Coupling at the C5-Position
This is a generalized protocol for the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromo substituent.[9][12][13]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-aryl-2-chloropyrimidine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.pt [fishersci.pt]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Pyrimidines from 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine scaffold is therefore of significant interest. 4-Amino-5-bromo-2-chloropyrimidine is a valuable and versatile starting material for the synthesis of 2,5-disubstituted pyrimidines. Its two distinct halogen atoms at the C2 and C5 positions exhibit differential reactivity, allowing for selective, sequential cross-coupling reactions. Generally, the C-Br bond at the 5-position is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond at the 2-position, enabling a regioselective approach to molecular diversification.
This document provides detailed protocols for the synthesis of 2,5-disubstituted pyrimidines from this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Strategic Synthesis via Selective Cross-Coupling
The synthetic strategy hinges on the sequential functionalization of the C5 and C2 positions. The more reactive C5-Br bond can be selectively coupled under milder conditions, leaving the C2-Cl bond available for a subsequent transformation, often requiring more forcing conditions or specialized catalyst systems. This allows for the controlled introduction of two different substituents at the 2- and 5-positions.
Data Presentation: Reaction Conditions for Selective C5-Functionalization
The following tables summarize typical starting conditions for the selective functionalization of the C5-position of this compound. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 2-5 mol% loading is typical. |
| Ligand | SPhos, XPhos (if using Pd₂(dba)₃) | Often used with palladium precursors lacking phosphine ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. K₂CO₃ is a common choice. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A degassed solvent mixture is crucial. |
| Temperature | 80-100 °C | Milder conditions favor selective C-Br coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% loading. |
| Ligand | BINAP, Xantphos, DavePhos | Bulky, electron-rich phosphine ligands are preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-2.5 equivalents. NaOtBu is a strong base often used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80-110 °C | Careful temperature control is needed for selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability and activity. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% loading. |
| Co-catalyst | CuI | 5-10 mol%. Essential for the catalytic cycle. |
| Base | Et₃N, i-Pr₂NH | Often used in excess or as a co-solvent. |
| Solvent | DMF, THF, Acetonitrile | Anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Generally proceeds under mild thermal conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the synthesis of 5-aryl-4-amino-2-chloropyrimidines.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol provides a general method for the synthesis of N⁵-substituted-4-amino-2-chloropyrimidine-5-amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
NaOtBu (1.5 equiv.)
-
Anhydrous Toluene
-
Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Seal the flask and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Selective Sonogashira Coupling at the C5-Position
This protocol outlines a general procedure for the synthesis of 5-alkynyl-4-amino-2-chloropyrimidines.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
CuI (0.1 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous DMF
-
Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently to 40-50 °C if necessary. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Experimental Workflow
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromo-2-chloropyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the specific arrangement of its substituents—an amino group, a bromine atom, and a chlorine atom—offers multiple points for chemical modification. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a variety of functional groups and building molecular complexity. This reactivity makes it a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.
This document provides a detailed protocol for performing nucleophilic aromatic substitution on this compound with various amine nucleophiles. It includes reaction conditions, purification methods, and expected yields for a range of substrates.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing pyrimidine nitrogens activate the ring towards nucleophilic attack, particularly at the C2 and C4/C6 positions. The chlorine atom at the C2 position is an excellent leaving group, facilitating the substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the incoming amine nucleophile, thereby increasing its nucleophilicity.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted piperazine, morpholine, aniline)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
N-methyl-2-pyrrolidinone (NMP) or other suitable polar aprotic solvent
-
Isopropyl alcohol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add N-methyl-2-pyrrolidinone (NMP) as the solvent (approximately 5 mL per mmol of the pyrimidine substrate).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Slowly add the desired amine nucleophile (1.5 eq) to the reaction mixture at room temperature over a period of 1 hour.
-
Slowly heat the reaction mixture to 90-95 °C.
-
Maintain the reaction at this temperature for 4-5 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Stir for 10-15 minutes.
-
Filter the solid product and wash with water.
-
Recrystallize the crude product from isopropyl alcohol to obtain the purified 2-substituted-4-amino-5-bromopyrimidine.
Data Presentation
The following table summarizes the results of nucleophilic aromatic substitution reactions on a 4-anilino-5-bromo-2-chloropyrimidine substrate with various piperazine derivatives, which serves as a good model for the reactivity of this compound.
| Entry | Nucleophile (Substituted Piperazine) | Product | Yield (%) |
| 1 | 1-Methylpiperazine | 4-(4-((5-bromo-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one | 78 |
| 2 | 1-Ethylpiperazine | 4-(4-((5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one | 75 |
| 3 | 1-(2-Hydroxyethyl)piperazine | 4-(4-((5-bromo-2-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one | 72 |
| 4 | 1-Phenylpiperazine | 4-(4-((5-bromo-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one | 81 |
| 5 | 1-(4-Fluorophenyl)piperazine | 4-(4-((5-bromo-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one | 83 |
Data adapted from a study on a structurally similar substrate and is representative of the expected reactivity.[1]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
References
Application of 4-Amino-5-bromo-2-chloropyrimidine in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-bromo-2-chloropyrimidine is a versatile heterocyclic building block crucial in the synthesis of a variety of biologically active compounds, particularly antiviral and anticancer agents.[1] Its trifunctional nature, possessing amino, bromo, and chloro substituents on the pyrimidine ring, allows for selective and sequential modifications, making it an ideal starting material for generating diverse molecular scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the development of novel antiviral therapeutics. Pyrimidine derivatives have shown a broad spectrum of antiviral activities against numerous viruses, including influenza, herpes simplex virus (HSV), human cytomegalovirus (HCMV), and coronaviruses.[2][3]
Synthetic Applications
The strategic positioning of the reactive sites on the this compound ring enables a range of synthetic transformations. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, the bromine atom at the C5 position is ideal for palladium-catalyzed cross-coupling reactions, and the amino group at the C4 position can be further functionalized.
A key transformation for creating antiviral agents from this starting material is the Sonogashira cross-coupling reaction at the C5 position. This reaction allows for the introduction of various alkynyl moieties, which are known to be important pharmacophores in many antiviral compounds.
Synthesis of 4-Amino-5-alkynyl-2-chloropyrimidines
A general synthetic pathway to 4-amino-5-alkynyl-2-chloropyrimidines involves the Sonogashira coupling of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
digraph "Synthetic Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthetic Workflow", rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
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start [label="this compound"];
reagents [label="Terminal Alkyne (R-C≡CH)\nPd Catalyst (e.g., Pd(PPh₃)₄)\nCuI, Base (e.g., Et₃N)\nSolvent (e.g., DMF)", shape=ellipse, fillcolor="#FFFFFF"];
product [label="4-Amino-5-alkynyl-2-chloropyrimidine"];
purification [label="Work-up and\nPurification", shape=ellipse, fillcolor="#FFFFFF"];
final_product [label="Antiviral Agent"];
start -> reagents [label="Sonogashira\nCoupling"];
reagents -> product;
product -> purification;
purification -> final_product [label="Further Functionalization\n(e.g., amination at C2)"];
}
Caption: Inhibition of viral RNA-dependent RNA polymerase.
Interference with Pyrimidine Biosynthesis
Some broad-spectrum antiviral compounds derived from pyrimidines act by inhibiting host cell enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[4] By depleting the intracellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for the synthesis of its genetic material, thereby inhibiting viral replication.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antiviral agents. The ability to perform selective modifications at its three reactive sites, particularly through Sonogashira coupling at the C5 position, allows for the creation of a diverse library of compounds with potential activity against a broad range of viruses. The primary mechanism of action for many of these derivatives involves the inhibition of viral polymerases or the disruption of host pyrimidine biosynthesis pathways. Further exploration of the structure-activity relationships of derivatives synthesized from this scaffold holds significant promise for the development of next-generation antiviral therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Designing Novel Pesticides with 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Amino-5-bromo-2-chloropyrimidine as a versatile building block in the discovery and design of novel pesticides. This document outlines synthetic strategies, key molecular targets, and detailed experimental protocols for the synthesis, screening, and evaluation of new insecticidal, fungicidal, and herbicidal compounds.
Introduction: The Potential of this compound in Agrochemicals
Pyrimidine derivatives are a well-established and highly successful scaffold in the development of pesticides due to their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2][3] The unique electronic properties and the potential for multi-site derivatization of the pyrimidine ring allow for fine-tuning of the biological activity and physical properties of the resulting compounds.
This compound is a key intermediate for the synthesis of a diverse range of agrochemicals.[4] The presence of three distinct reactive sites—the amino group at C4, the bromo group at C5, and the chloro group at C2—offers a platform for selective chemical modifications, enabling the exploration of a vast chemical space to identify novel pesticide candidates with improved efficacy, selectivity, and environmental profiles. The chlorine atom at the 5-position, in conjunction with other structural modifications, has been associated with excellent herbicidal activity in pyrimidine derivatives.[5]
Synthetic Strategies for Derivatization
The differential reactivity of the functional groups on the this compound core allows for a range of synthetic transformations. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. The amino group at C4 can be functionalized through various reactions, such as acylation or sulfonylation.
A general workflow for the derivatization of this compound is presented below:
Caption: General synthetic routes for derivatizing this compound.
Experimental Protocols for Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and phosphine ligand to an oven-dried Schlenk flask.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Key Molecular Targets and Mechanisms of Action
The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a variety of molecular targets in pests and pathogens. Understanding these targets is crucial for the rational design of novel pesticides.
Insecticidal Targets
Nicotinic acetylcholine receptors are ligand-gated ion channels in the insect central nervous system that are essential for synaptic transmission.[6] Pyrimidine-based insecticides can act as modulators of nAChRs, leading to overstimulation of the nervous system, paralysis, and death of the insect.[7]
References
Application Notes and Protocols: 4-Amino-5-bromo-2-chloropyrimidine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Amino-5-bromo-2-chloropyrimidine is a versatile and highly functionalized building block crucial for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in medicinal chemistry and agrochemical research.[1][2] Its trifunctional nature, possessing amino, bromo, and chloro substituents on a pyrimidine core, allows for selective and sequential chemical modifications, making it an ideal scaffold for the construction of complex molecular architectures.[1] Pyrimidine derivatives are of significant interest in drug discovery as they are key components of nucleobases and can act as bioisosteres for other aromatic systems, often leading to enhanced biological activity.[3]
The primary utility of this compound lies in its differential reactivity at the C2, C4, and C5 positions. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, regioselective introduction of diverse functionalities.
Key Applications:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, including those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[4] The amino group at C4 can act as a hydrogen bond donor, while the substituents introduced at the C2 and C5 positions can be tailored to occupy specific pockets within the kinase active site, thereby modulating potency and selectivity.
-
Agrochemicals: The inherent biological activity of the pyrimidine nucleus makes it a valuable scaffold in the development of novel pesticides, herbicides, and fungicides.[2][3] The strategic functionalization of this compound allows for the generation of agrochemicals with improved efficacy and selectivity.[1]
-
Other Therapeutic Areas: Beyond kinase inhibitors, this building block is utilized in the synthesis of compounds with antiviral, antibacterial, and anticancer properties.[3]
Data Presentation
The following table summarizes the biological activity of a series of 2,6-diaminopyrimidin-4-one IRAK4 inhibitors, which can be conceptually synthesized from this compound. This data highlights the potential for developing potent and selective inhibitors from this scaffold.
| Compound ID | Structure | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against X% of 111 kinases) |
| 16 | 2,6-diaminopyrimidin-4-one derivative | 27 | 99% |
| 31 | 2,6-diaminopyrimidin-4-one derivative | 93 | Not specified |
Data is illustrative and based on structurally related compounds.[4]
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-5-aryl-2-chloropyrimidine.[5][6]
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol outlines the palladium-catalyzed amination of the C2-chloro position. This reaction is typically performed after functionalization of the C5 position.
Materials:
-
4-Amino-5-aryl-2-chloropyrimidine (from Protocol 1) (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos (a bulky phosphine ligand) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the 4-amino-5-aryl-2-chloropyrimidine, the amine, and sodium tert-butoxide.
-
Add the anhydrous, degassed solvent (toluene) via syringe.
-
Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,4-diamino-5-arylpyrimidine derivative.[7][8]
Mandatory Visualizations
Caption: Synthetic pathway for a potential IRAK4 inhibitor.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified IRAK4 signaling pathway and its inhibition.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the C2-Position Functionalization of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selective functionalization of the C2 position of 4-Amino-5-bromo-2-chloropyrimidine, a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reaction sites on the pyrimidine core—the C2-chloro, C4-amino, and C5-bromo substituents—presents a unique challenge in achieving regioselectivity. This document outlines strategies and experimental protocols for achieving selective C2 functionalization through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Overview of Reactivity and Selectivity
The functionalization of di- and tri-substituted pyrimidines is often dictated by the inherent electronic and steric properties of the ring and its substituents. In the case of this compound, the general order of reactivity for palladium-catalyzed cross-coupling reactions favors the C-Br bond over the C-Cl bond. Consequently, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination tend to occur preferentially at the C5 position.
However, recent advancements in catalysis have demonstrated that selective functionalization at the C2 position is achievable through the careful selection of catalysts, ligands, and reaction conditions. Specifically, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to invert the conventional site selectivity in related 2,4-dihalopyrimidines, favoring C2-functionalization.[1] The electron-donating amino group at the C4 position is expected to influence the electronic distribution within the pyrimidine ring, potentially impacting the reactivity at the adjacent C2 position.
C2-Selective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Achieving C2 selectivity with this compound requires overcoming the intrinsic reactivity preference for the C5-bromo position.
C2-Selective Thiolation (C-S Coupling)
Recent studies have highlighted the efficacy of palladium precatalysts supported by bulky NHC ligands in directing C-S coupling to the C2 position of 2,4-dichloropyrimidines.[2][3] This approach represents a promising strategy for the selective thiolation of this compound at the C2 position.
Table 1: Summary of Reaction Conditions for C2-Selective Thiolation
| Parameter | Recommended Condition |
| Substrate | This compound |
| Thiol | Various aliphatic or aromatic thiols |
| Palladium Precatalyst | (IPr)Pd(allyl)Cl or similar bulky NHC-Pd complex |
| Ligand | N-Heterocyclic Carbene (e.g., IPr) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol: General Procedure for C2-Selective Thiolation
-
To a dry Schlenk tube, add this compound (1.0 mmol), the desired thiol (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium precatalyst (e.g., (IPr)Pd(allyl)Cl, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for C2-Selective Thiolation.
C2-Selective Suzuki-Miyaura Coupling (C-C Coupling)
While Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine typically occurs at the C5 position, achieving C2 selectivity may be possible with specialized catalytic systems. The use of highly active and sterically hindered phosphine ligands in combination with specific palladium sources can sometimes override the inherent reactivity patterns.[4]
Table 2: Proposed Conditions for C2-Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Substrate | This compound |
| Boronic Acid/Ester | Aryl- or heteroarylboronic acid/ester |
| Palladium Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand |
| Ligand | Buchwald-type biaryl phosphine (e.g., SPhos, XPhos) |
| Base | K₃PO₄ or CsF |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
Experimental Protocol: General Procedure for C2-Selective Suzuki-Miyaura Coupling
-
In a dry reaction vessel, combine this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed solvent mixture.
-
Stir the mixture at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Suzuki-Miyaura Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[5] However, the presence of the C4-amino group in the target molecule may alter this preference. For SNAr to occur selectively at C2, forcing conditions or specific activation of the C2 position might be necessary.
Table 3: General Conditions for Nucleophilic Aromatic Substitution at C2
| Parameter | Recommended Condition |
| Substrate | This compound |
| Nucleophile | Amines, alkoxides, thiolates |
| Base | Strong non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) |
| Temperature | Elevated temperatures (100-150 °C) |
| Reaction Time | 12-48 hours |
Experimental Protocol: General Procedure for C2-Amination via SNAr
-
Dissolve this compound (1.0 mmol) in a polar aprotic solvent (5 mL) in a sealed reaction vessel.
-
Add the amine nucleophile (1.2-2.0 mmol) and the base (2.0-3.0 mmol).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Caption: SNAr Mechanism at the C2 Position.
Conclusion
The selective functionalization of the C2 position of this compound presents a synthetic challenge that can be addressed through modern catalytic methods. C2-selective thiolation using bulky NHC-palladium catalysts offers a promising and direct route. For C-C and C-N bond formation, overcoming the inherent preference for reaction at the C5-bromo position requires careful optimization of palladium catalysts and ligands. Nucleophilic aromatic substitution at C2 is also a potential pathway, likely requiring elevated temperatures. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the diverse and valuable chemistry of this important heterocyclic building block.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Selective C5-Position Reactions of 4-Amino-5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for achieving selective chemical transformations at the C5 position of 4-Amino-5-bromo-2-chloropyrimidine. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The inherent reactivity difference between the C5-bromo and C2-chloro positions on the pyrimidine ring allows for chemoselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, enabling selective modifications at the C5 position under carefully controlled conditions. This document outlines protocols for key C5-selective reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution.
Palladium-Catalyzed C-C Bond Forming Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the C5 position of this compound and various boronic acids or their esters. To achieve high selectivity for the C5 position, milder reaction conditions are typically employed.
General Reaction Conditions for C5-Selective Suzuki-Miyaura Coupling:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many applications. |
| Ligand | PPh₃, or bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Ligands can enhance catalytic activity, especially for less reactive partners. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. K₃PO₄ is a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly used to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Lower temperatures favor selectivity for the more reactive C-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond at the C5 position by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
General Reaction Conditions for C5-Selective Sonogashira Coupling:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the catalytic cycle. |
| Base | Et₃N, i-Pr₂NH | The amine base can often serve as the solvent as well. |
| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for preventing side reactions, such as the homocoupling of the alkyne. |
Experimental Protocol: C5-Selective Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For selective amination at the C5 position of this compound, careful selection of the catalyst, ligand, and base is crucial to promote the desired C-N bond formation while avoiding side reactions.
General Reaction Conditions for C5-Selective Buchwald-Hartwig Amination:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are commonly used. |
| Ligand | BINAP, Xantphos, or other bulky, electron-rich phosphine ligands | The choice of ligand is critical for reaction efficiency and selectivity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures may be needed depending on the amine's reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent catalyst deactivation. |
Experimental Protocol: C5-Selective Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Synthesis of Pyrimidine Schiff Bases from 4-Amino-5-bromo-2-chloropyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel pyrimidine Schiff bases derived from 4-Amino-5-bromo-2-chloropyrimidine. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. The synthetic route is straightforward, involving the condensation reaction between this compound and various substituted aromatic aldehydes.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that are integral to various biological processes and are core structures in many pharmaceuticals. Schiff bases, characterized by the imine (-C=N-) functional group, are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in pyrimidine Schiff bases has led to the development of potent therapeutic agents. The starting material, this compound, provides a versatile scaffold for the synthesis of a diverse library of Schiff bases with potential applications in drug discovery and development. Pyrimidine derivatives have been particularly noted for their potential as kinase inhibitors, including targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][2][3] Furthermore, some pyrimidine Schiff bases have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer therapies.
Synthesis of (E)-N-Benzylidene-5-bromo-2-chloropyrimidin-4-amine Derivatives
The general synthetic route for the preparation of pyrimidine Schiff bases from this compound involves a condensation reaction with a substituted benzaldehyde in the presence of an acid catalyst.
General Reaction Scheme:
Figure 1: General synthesis of pyrimidine Schiff bases.
Experimental Protocol: General Procedure
This protocol outlines the synthesis of a representative pyrimidine Schiff base, (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine.[4]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ethanol
-
Glacial Acetic Acid
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (e.g., 2.08 g, 0.01 mol) in a minimal amount of absolute ethanol. In a separate container, dissolve the substituted benzaldehyde (e.g., benzaldehyde, 1.06 g, 0.01 mol) in a minimal amount of absolute ethanol.
-
Reaction Setup: Transfer the dissolved this compound solution to the round-bottom flask equipped with a magnetic stir bar. Add the dissolved benzaldehyde solution to the flask.
-
Catalyst Addition: Add 2 mL of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 8 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After 8 hours, cool the reaction mixture to room temperature. Pour the cooled solution into a beaker containing ice-cold water. A solid product should precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any impurities.
-
Drying: Dry the collected solid in a drying oven at 80°C until a constant weight is achieved.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from ethanol. Dissolve the product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them.
Data Presentation: Synthesis Yields and Characterization
The following table summarizes the yields and characterization data for a selection of synthesized (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives.
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1a | H | 85 | 158-160 | C₁₁H₇BrClN₃ |
| 1b | 4-CH₃ | 82 | 172-174 | C₁₂H₉BrClN₃ |
| 1c | 4-OCH₃ | 88 | 165-167 | C₁₂H₉BrClN₃O |
| 1d | 4-Cl | 80 | 180-182 | C₁₁H₆BrCl₂N₃ |
| 1e | 4-NO₂ | 75 | 210-212 | C₁₁H₆BrClN₄O₂ |
| 1f | 2-OH | 83 | 195-197 | C₁₁H₇BrClN₃O |
| 1g | 4-OH | 86 | 220-222 | C₁₁H₇BrClN₃O |
Note: Yields and melting points are representative and may vary based on experimental conditions.
Applications in Drug Development
Pyrimidine Schiff bases derived from this compound have shown promising biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Several synthesized Schiff bases have demonstrated significant activity against various bacterial and fungal strains. The presence of the imine group and the pyrimidine nucleus is believed to contribute to their antimicrobial efficacy.
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare Media: Prepare and sterilize Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi.
-
Inoculate Plates: Pour the sterile agar into petri dishes and allow it to solidify. Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Prepare Wells: Create wells of uniform diameter in the agar using a sterile borer.
-
Add Test Compounds: Add a defined concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine Schiff Bases (µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1a | 32 | 64 | 128 |
| 1d | 16 | 32 | 64 |
| 1g | 8 | 16 | 32 |
| Ampicillin | 4 | 8 | - |
| Fluconazole | - | - | 8 |
Note: Data is illustrative and based on published literature for similar pyrimidine Schiff bases.[5][6]
Anticancer Activity
Pyrimidine Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway.[1][7]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Pyrimidine Schiff Bases
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1a | 25.5 | 30.2 | 28.1 |
| 1d | 15.8 | 18.5 | 17.3 |
| 1g | 8.2 | 10.1 | 9.5 |
| Doxorubicin | 1.2 | 1.8 | 1.5 |
Note: Data is illustrative and based on published literature for similar pyrimidine Schiff bases.[8]
Signaling Pathway Visualization
The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit key signaling pathways that are crucial for cancer cell growth and survival.
EGFR Signaling Pathway Inhibition
Many pyrimidine-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.
Figure 2: Inhibition of EGFR signaling pathway.
Induction of Apoptosis
Pyrimidine Schiff bases can induce programmed cell death (apoptosis) in cancer cells, a desirable characteristic for an anticancer drug.
Figure 3: Induction of the intrinsic apoptosis pathway.
Conclusion
The synthesis of pyrimidine Schiff bases from this compound offers a versatile and efficient route to a wide range of biologically active compounds. The straightforward experimental protocol and the potential for diverse functionalization make this an attractive area of research for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for their advancement in drug discovery pipelines.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review [pubmed.ncbi.nlm.nih.gov]
- 4. jsscacs.edu.in [jsscacs.edu.in]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Amino-5-bromo-2-chloropyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction involving 4-Amino-5-bromo-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The main challenges are twofold:
-
Chemoselectivity: The molecule has two different halogen atoms, a bromine at the C5 position and a chlorine at the C2 position. Generally, the reactivity of aryl halides in palladium-catalyzed coupling follows the order I > Br > Cl.[1][2] This means the C-Br bond is significantly more reactive than the C-Cl bond, making selective coupling at the C2 position challenging without first functionalizing the C5 position.[1]
-
Catalyst Inhibition: The presence of two nitrogen atoms in the pyrimidine ring and the exocyclic amino group can lead to catalyst inhibition or deactivation.[3][4] The lone pairs of electrons on the nitrogen atoms can coordinate to the palladium center, hindering the catalytic cycle.[4]
Q2: Which position is more likely to react first, the C5-bromo or the C2-chloro?
The C5-bromo position is substantially more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions.[1][2] To achieve coupling at the C2-chloro position, more robust catalyst systems and higher temperatures are generally required, and this is often performed after the C5-position has already been functionalized.[1]
Q3: How does the unprotected amino group affect the reaction?
The electron-donating amino group can decrease the reactivity of the C-X (carbon-halide) bond towards the initial oxidative addition step.[4] More critically, both the amino nitrogen and the ring nitrogens can act as ligands for the palladium catalyst, leading to the formation of inactive complexes and slowing or stopping the reaction.[4][5]
Q4: What are the best general starting conditions for a Suzuki coupling with this substrate?
For selective coupling at the more reactive C5-bromo position, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich ligand like XPhos or SPhos (4 mol%).[3]
-
Base: A moderately strong inorganic base such as K₃PO₄ or K₂CO₃ (2-3 equivalents).[3][5][6]
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or Toluene/water (e.g., 4:1 v/v).[1][3]
-
Atmosphere: A strict inert atmosphere (Argon or Nitrogen) is crucial to protect the catalyst from oxidation.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during the reaction in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction has failed or is showing very low conversion. What should I investigate first? A: Start by verifying the fundamentals:
-
Inert Atmosphere: Inadequate degassing or a poor inert atmosphere can lead to rapid catalyst oxidation and deactivation.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of Argon or Nitrogen.
-
Reagent Quality: Ensure the boronic acid or ester is not degraded (protodeboronation). Use high-purity, dry solvents and reagents.
-
Catalyst Deactivation: This is a high-probability issue with this substrate. The nitrogen atoms can inhibit the palladium catalyst.[4]
Q: How can I overcome catalyst deactivation caused by the amino and pyrimidine nitrogens? A: The choice of ligand is critical. Switch from simple phosphine ligands like PPh₃ to bulky, electron-rich phosphine ligands. These ligands promote the desired catalytic steps while sterically hindering the coordination of the substrate's nitrogen atoms to the palladium center.
-
Recommended Ligands: XPhos, SPhos, RuPhos, or other Buchwald-type ligands are known to be effective for challenging heteroaryl couplings.[3][4]
-
Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for partial inhibition.[4]
Issue 2: Lack of Chemoselectivity
Q: I am trying to couple at the C2-chloro position, but all I get is the C5-bromo coupled product. How can I improve selectivity for the C2 position? A: Achieving direct, selective coupling at C2 in the presence of C5-bromo is extremely difficult due to the inherent reactivity difference (C-Br > C-Cl). The standard strategy is sequential coupling:
-
First, perform the Suzuki coupling at the C5-bromo position under mild conditions.
-
Isolate the 5-aryl-4-amino-2-chloropyrimidine product.
-
Perform a second Suzuki coupling on this intermediate at the C2-chloro position using more forcing conditions (e.g., higher temperature, a more active catalyst system designed for aryl chlorides).[1]
Issue 3: Common Side Reactions
Q: I am observing significant amounts of the arene corresponding to my boronic acid (protodeboronation). How can I prevent this? A: Protodeboronation is the hydrolysis of the boronic acid. To minimize it:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.[4]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like powdered KF or CsF can reduce hydrolysis.[7]
-
Use a Weaker Base: If tolerated by the reaction, a milder base may slow the rate of protodeboronation.[4]
Q: My starting material is being consumed, but I see a dehalogenated product instead of the coupled product. What is the cause? A: Dehalogenation can occur, particularly if a source of hydride is present in the reaction. Ensure solvents are pure and not a potential hydride source (e.g., certain alcohols under basic conditions).[4] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.
Data Presentation: Recommended Reaction Components
The tables below summarize typical components for Suzuki couplings of similar halogenated heterocycles. Optimization is crucial for the specific substrate.
Table 1: Catalyst and Ligand Systems
| Palladium Source | Ligand | Target Halide | Typical Loading (mol%) | Notes |
|---|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | C-Cl, C-Br | 1-4% Pd, 2-8% Ligand | Highly active for electron-rich and heteroaromatic substrates. Effective at activating C-Cl bonds.[3] |
| Pd(PPh₃)₄ | None | C-Br | 3-5% | A common, all-in-one Pd(0) catalyst. More effective for reactive C-Br bonds than C-Cl bonds.[5][8] |
| PdCl₂(dppf) | dppf | C-Cl, C-Br | 3-5% | A robust catalyst, but may be less active than Buchwald systems for this specific substrate. |
Table 2: Base and Solvent Combinations
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O | 80-110 | Strong base, good for activating boronic acids. Widely used.[3][5] |
| K₂CO₃ | 2-3 | 1,4-Dioxane / H₂O | 80-110 | A common and effective base.[8] |
| Cs₂CO₃ | 2-3 | Toluene / H₂O | 80-110 | Stronger base, can sometimes improve yields with difficult substrates. |
| NaOtBu | 1.4 | Toluene | 80-100 | Strong, non-nucleophilic base often used in Buchwald-Hartwig aminations, but can be effective in Suzuki couplings under specific conditions.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling at the C5-Bromo Position
This protocol is a starting point and should be optimized for specific boronic acid partners.
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Purification of Products from 4-Amino-5-bromo-2-chloropyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-5-bromo-2-chloropyrimidine and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of compounds derived from this compound.
Recrystallization Issues
| Symptom | Possible Cause | Recommended Solution |
| Compound will not dissolve in the hot solvent. | The solvent is not a good choice for your compound. | Try a different solvent or a solvent mixture. For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, you can dissolve it in a minimum of hot ethyl acetate and then add hot hexane until turbidity is observed before slow cooling.[1] |
| Compound precipitates as an oil or amorphous solid. | The solution is supersaturated, or the temperature gradient is too large. | Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[1] Using a more viscous solvent system or seeding with a small crystal of the pure compound can also promote proper crystallization.[1] |
| Significant impurities remain after recrystallization. | The impurities have a similar solubility profile to your product. | A second recrystallization with a different solvent system may be effective.[1] If impurities persist, column chromatography is a more suitable purification method.[1] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Column Chromatography Issues
| Symptom | Possible Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The chosen eluent system does not have the optimal polarity. | Systematically vary the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound with good separation from impurities.[2] Consider trying a different solvent system altogether. |
| Streaking or tailing of spots on TLC. | The compound is interacting strongly with the stationary phase (silica gel is acidic). | Add a small amount of a modifier to the eluent. For basic compounds like many pyrimidine derivatives, adding 0.1-2.0% triethylamine can neutralize the acidic sites on the silica gel.[3] |
| Product is unstable on the silica gel column. | The acidic nature of silica gel is causing product degradation. | Consider using a different stationary phase, such as alumina.[4] Alternatively, non-chromatographic purification methods like recrystallization should be prioritized.[4] |
| Residual catalyst or reagents co-elute with the product. | Inadequate work-up prior to chromatography. | Ensure proper aqueous washes and extractions are performed after the reaction to remove the bulk of catalysts and unreacted reagents before purification.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most frequently employed purification techniques are recrystallization and flash column chromatography over silica gel.[1] For highly pure compounds, especially in later stages of drug development, preparative HPLC can be used.[2]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] Small-scale solubility tests with various solvents are recommended to identify the ideal one. Common solvent systems for pyrimidine derivatives include ethanol/water and hexane/ethyl acetate mixtures.[2][5]
Q3: What are some common impurities I might encounter in a Suzuki coupling reaction with this compound?
A3: Common impurities include homocoupled boronic acid and protodebrominated starting material.[6] The formation of homocoupled byproducts is often due to the presence of oxygen in the reaction mixture.[7]
Q4: How can I minimize the formation of these Suzuki coupling byproducts?
A4: To minimize homocoupling, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6] To avoid protodebromination, use anhydrous solvents and reagents.[6]
Q5: What should I do if my product and starting material have very similar Rf values on TLC, making monitoring and purification difficult?
A5: You can try using a different solvent system to improve separation.[3] A co-spot on the TLC plate, where the reaction mixture and starting material are spotted in the same lane, can help to visualize small differences in Rf.[3] Two-dimensional TLC, where the plate is developed in two different solvent systems at a 90-degree rotation, can also help to resolve closely eluting spots.[3]
Quantitative Data Summary
Note: Quantitative data on the purification of products specifically from this compound reactions are not extensively detailed in the available literature. The following table provides representative data for the purification of substituted pyrimidine compounds to illustrate typical outcomes.
| Compound Type | Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Substituted Pyrimidine | Recrystallization | Ethanol/Water | Not Specified | >99.8 | 70 |
| Substituted Pyrimidinone | Recrystallization | Not Specified | Not Specified | Not Specified | Good |
| This compound | Recrystallization | Chloroform/Petroleum Ether (1:1) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a solvent that dissolves the crude product when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is fully dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1] This step should be performed rapidly to prevent premature crystallization.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The ideal eluent should provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurities.[2] Common systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[1] Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with compressed air or a pump) to achieve a steady flow. Collect the eluate in fractions.[2]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting the purification of this compound reaction products.
References
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-bromo-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed:
-
Route A: Direct Bromination. This involves the electrophilic bromination of a 2-chloro-4-aminopyrimidine precursor using a brominating agent like N-bromosuccinimide (NBS).
-
Route B: Regioselective Amination. This route starts with 5-bromo-2,4-dichloropyrimidine and introduces the amino group at the C-4 position through a nucleophilic aromatic substitution (SNAr) reaction with ammonia.
Q2: Which synthetic route is generally preferred?
A2: Route B, the regioselective amination of 5-bromo-2,4-dichloropyrimidine, is often preferred. This is because the regioselectivity of the amination at the C-4 position is generally high, leading to a cleaner product profile.[1] Route A can be effective but may present challenges in controlling the extent of bromination, potentially leading to over-brominated side products.
Q3: What are the key safety considerations when handling the reagents involved in these syntheses?
A3: Many of the reagents are hazardous. For instance, 5-bromo-2,4-dichloropyrimidine is toxic if swallowed, in contact with skin, or inhaled. N-bromosuccinimide is an irritant and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route A: Direct Bromination of 2-chloro-4-aminopyrimidine
Issue 1: Low yield of the desired mono-brominated product and formation of multiple products.
-
Possible Cause: Over-bromination of the starting material or the product, leading to the formation of di-bromo or other poly-brominated species. The reaction conditions may be too harsh (e.g., high temperature, excess brominating agent).
-
Troubleshooting:
-
Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Use of 1.0 to 1.1 equivalents is recommended.
-
Maintain a low reaction temperature to improve selectivity. A procedure for a similar compound suggests cooling to 0°C before adding NBS.[2]
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.
-
-
Side Products to Expect:
| Side Product | Structure | Reason for Formation |
| Unreacted Starting Material | 2-chloro-4-aminopyrimidine | Incomplete reaction. |
| 4-Amino-3,5-dibromo-2-chloropyrimidine | Over-bromination of the pyrimidine ring. | |
| Succinimide | Byproduct of N-bromosuccinimide (NBS) if used as the brominating agent. |
Experimental Protocol: Bromination of 2-chloro-4-aminopyrimidine (General Procedure)
-
Dissolve 2-chloro-4-aminopyrimidine in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Route A
Caption: Troubleshooting workflow for the bromination of 2-chloro-4-aminopyrimidine.
Route B: Regioselective Amination of 5-bromo-2,4-dichloropyrimidine
Issue 2: Presence of an isomeric impurity in the final product.
-
Possible Cause: Lack of complete regioselectivity during the amination step, leading to the formation of the undesired C-2 amination product, 2-Amino-5-bromo-4-chloropyrimidine.
-
Troubleshooting:
-
The C-4 position in 5-substituted-2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution by ammonia and primary/secondary amines than the C-2 position.[3] However, the selectivity can be influenced by the solvent and temperature.
-
Using a solution of ammonia in methanol or THF at room temperature has been shown to be effective in favoring the C-4 amination.[4]
-
Careful purification by column chromatography or recrystallization is crucial to separate the desired C-4 isomer from the C-2 isomer.
-
-
Side Products to Expect:
| Side Product | Structure | Reason for Formation |
| 2-Amino-5-bromo-4-chloropyrimidine | Amination at the C-2 position (regioisomeric impurity). | |
| 5-bromo-2,4-diaminopyrimidine | Di-substitution of both chloro groups by ammonia. | |
| Unreacted Starting Material | 5-bromo-2,4-dichloropyrimidine | Incomplete reaction. |
Experimental Protocol: Amination of 5-bromo-2,4-dichloropyrimidine [4]
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in tetrahydrofuran (THF).
-
To this solution, add a 7.0 M solution of ammonia in methanol (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by short-filtration through a silica gel plug, eluting with a mixture of hexanes and ethyl acetate (e.g., 1:1) to yield this compound.
Signaling Pathway of Amination and Side Reactions
Caption: Reaction pathway for the amination of 5-bromo-2,4-dichloropyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Technical Support Center: Sonogashira Coupling of 4-Amino-5-bromo-2-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 4-Amino-5-bromo-2-chloropyrimidine to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is resulting in a low or no yield. What are the primary reasons for this?
A1: Low yields with this compound can be attributed to several factors. The C-Cl bond's lower reactivity compared to the C-Br bond is a significant hurdle.[1] Key areas to investigate include:
-
Inactive Catalyst System: Standard palladium catalysts may struggle to activate the C-Cl bond effectively.[1]
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures and specifically chosen ligands to proceed efficiently.
-
Catalyst Deactivation: The amino group and the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2]
-
Side Reactions: Undesired reactions, such as the homocoupling of the alkyne (Glaser coupling), can consume the starting material and reduce the yield of the desired product.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can this be minimized?
A2: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this:
-
Maintain Anaerobic Conditions: It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Consider Copper-Free Conditions: Numerous protocols exist that avoid the use of copper, which is the primary catalyst for Glaser coupling.[3][4]
-
Use a Protecting Group: Temporarily protecting the terminal alkyne can prevent it from participating in homocoupling.
Q3: What is the expected order of reactivity for the two halogen atoms on this compound?
A3: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl.[3] Therefore, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the 5-position under milder conditions. To target the 2-position, more forcing conditions are typically required.[5]
Q4: A black precipitate has formed in my reaction mixture. What is it, and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst.[3] This can be triggered by impurities in the reagents, an inappropriate choice of solvent, or excessively high temperatures. To prevent this, ensure high-purity reagents and solvents are used and consider optimizing the reaction temperature. Some anecdotal evidence suggests that solvents like THF may be more prone to causing the formation of palladium black.[6]
Troubleshooting Guide
Low to No Product Yield
A systematic approach is crucial when troubleshooting low or nonexistent yields. The following workflow can help identify the root cause of the issue.
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Sonogashira couplings of related aminohalopyrimidine and aminohalopyridine substrates. These should serve as a starting point for optimization.
Table 1: Sonogashira Coupling of Aminohalopyridines/pyrimidines with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂(2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 |
| 3 | 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | CuI (5.0) | TEA | CH₃CN | RT | 0.5 | 96 |
| 4 | 2,4-Diamino-6-iodopyrimidine | Substituted Ethynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | - | Good |
| 5 | 2-Amino-4,6-dichloropyrimidine | 1 equivalent of Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | - | - | Moderate |
Data adapted from various sources for illustrative purposes.[7]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.[5]
-
Inert Atmosphere: Flush the flask with an inert gas.[5]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.[5]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
Signaling Pathways and Logical Relationships
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.[8]
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-5-bromo-2-chloropyrimidine
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the versatile building block, 4-Amino-5-bromo-2-chloropyrimidine. Our aim is to facilitate your synthetic endeavors by providing practical, actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
The principal challenge is achieving chemoselectivity. This substrate features two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1]
Q2: How does the 4-amino group affect the cross-coupling reaction?
The amino group at the C4 position is an electron-donating group. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. Furthermore, the nitrogen atoms in the pyrimidine ring and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[2][3] The use of bulky ligands can often mitigate this issue.
Q3: Which cross-coupling reactions are most suitable for the selective functionalization of this compound?
The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are all highly effective for the selective functionalization of this compound at the C5 position.[1] The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[1][4]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[5]
-
Heck Reaction: Suitable for forming C-C bonds by coupling with alkenes.[6]
Q4: Can I achieve selective coupling at the C2-Cl position?
While the C5-Br bond is more reactive, selective coupling at the C2-Cl position is possible. This typically requires that the C5 position is already substituted and employs a more robust catalyst system with bulky, electron-rich phosphine ligands and potentially higher reaction temperatures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Consider using a pre-formed, air-stable catalyst to ensure accurate dosing and activity. For Suzuki and Buchwald-Hartwig reactions, bulky biarylphosphine ligands like XPhos or SPhos are often effective.[3] |
| Catalyst Deactivation | The amino group or pyrimidine nitrogens can poison the catalyst.[2] Use bulky ligands to shield the metal center. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[2] |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally robust.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is often required.[4] |
| Suboptimal Temperature | The reaction temperature may be too low for efficient oxidative addition. A temperature screen from 80-120 °C is recommended. Microwave irradiation can sometimes improve yields and reduce reaction times.[3] |
| Poor Reagent Solubility | Ensure all components are soluble in the chosen solvent. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[7] |
Issue 2: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Higher temperatures can promote the reaction at the less reactive C-Cl bond. Start with a lower temperature (e.g., 80 °C) to maximize selectivity for the C-Br bond.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent over-reaction at the C-Cl position.[1] |
| Catalyst System Too Reactive | While highly active catalysts are often desired, a less reactive system might offer better selectivity. Consider screening different palladium precursors and ligands. |
Issue 3: Formation of Side Products
| Side Product | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen.[8] Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also help.[8] |
| Hydrodehalogenation (Replacement of Br or Cl with H) | This can result from trace amounts of water or other proton sources. Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.[8] |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne can be minimized by using copper-free Sonogashira conditions or by the slow addition of the alkyne to the reaction mixture.[9] |
Data and Protocols
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with a ligand | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, consider using a bulky biarylphosphine ligand like XPhos (4 mol%).[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O | An aqueous co-solvent is commonly used to dissolve the base.[7] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity for the C-Br bond.[1] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | These are common precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, or BINAP (3-4 mol%) | The choice of ligand is crucial and depends on the amine substrate.[4] |
| Base | NaOtBu or LHMDS (1.4-2.0 equivalents) | A strong, non-nucleophilic base is typically required.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are essential for optimal results. |
| Temperature | 80-110 °C | The reaction temperature should be optimized for each substrate combination. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors can be used. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira reaction, though copper-free conditions are also possible.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents) | The base often serves as the solvent or co-solvent. |
| Solvent | DMF or THF | A co-solvent may be used if the amine base is not sufficient. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for Sonogashira couplings. |
Table 4: Recommended Conditions for Heck Reaction
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Palladium acetate is a common and effective precatalyst.[6] |
| Ligand | PPh₃ or other phosphine ligands | The ligand can influence the efficiency and selectivity of the reaction. |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2-3 equivalents) | An organic or inorganic base is required to neutralize the HX formed.[6] |
| Solvent | DMF, Acetonitrile, or Toluene | The choice of solvent can affect the reaction rate and yield. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for Heck reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the general workflow and decision-making process for catalyst selection.
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree to guide the selection of the appropriate cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Regioselectivity: A Technical Guide for Reactions with 4-Amino-5-bromo-2-chloropyrimidine
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing regioselectivity in chemical reactions involving the versatile building block, 4-Amino-5-bromo-2-chloropyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Understanding the Reactivity of this compound
This compound possesses three distinct reactive sites: the chloro group at the C2 position, the bromo group at the C5 position, and the amino group at the C4 position. The inherent electronic properties of the pyrimidine ring, further modulated by the electron-donating amino group, dictate the regiochemical outcome of various reactions. This guide focuses on predicting and controlling selectivity in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the C-Br bond at the 5-position of this compound is typically more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization at the C5 position under appropriate conditions.
Q2: How does the 4-amino group influence the regioselectivity of reactions?
A2: The 4-amino group is an electron-donating group, which increases the electron density of the pyrimidine ring. This can influence the reactivity of the C2 and C5 positions in both cross-coupling and nucleophilic aromatic substitution reactions. While the inherent reactivity of the C-Br bond often dominates in cross-coupling, the electronic effect of the amino group can play a significant role in modulating the reaction conditions required for selective transformations. In nucleophilic aromatic substitution (SNAr), the amino group's electronic influence can affect the relative electrophilicity of the C2 and C6 positions (if a leaving group were present there), potentially altering the preferred site of nucleophilic attack compared to an unsubstituted pyrimidine.
Q3: Which position is more susceptible to nucleophilic aromatic substitution (SNAr)?
A3: In pyrimidine systems, the C2, C4, and C6 positions are generally more electron-deficient and thus more activated towards nucleophilic attack. In the case of this compound, the C2 position, bearing a chloro leaving group, is a primary site for SNAr. The electron-donating 4-amino group can modulate the electrophilicity of the C2 position. Selective SNAr at C2 can often be achieved, especially with amine nucleophiles.
Troubleshooting Common Regioselectivity Issues
This section addresses specific problems that may arise during the functionalization of this compound.
Issue 1: Lack of Selectivity in Suzuki-Miyaura Cross-Coupling
Symptom: A mixture of products is obtained, with substitution occurring at both the C5-bromo and C2-chloro positions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can favor the more reactive C-Br bond. Start with temperatures around 80-90 °C and adjust as needed. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired C5-substituted product is predominantly formed. |
| Catalyst/Ligand Choice | A less reactive catalyst system might enhance selectivity. Consider using a catalyst known for milder C-Br activations. |
| Excess Boronic Acid | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize double substitution. |
Issue 2: Poor Yield in Selective C2-Amination via Buchwald-Hartwig Reaction
Symptom: Low conversion to the desired 2-amino product, with the starting material remaining. This assumes prior functionalization at the C5 position.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic conditions. Use of pre-catalysts can sometimes improve efficiency. |
| Inappropriate Ligand | The C-Cl bond is less reactive and requires a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. Screen ligands such as XPhos or SPhos. |
| Insufficiently Strong Base | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. |
| Low Reaction Temperature | C-Cl bond activation often requires higher temperatures than C-Br activation. Gradually increase the temperature to 100-110 °C. |
Issue 3: Unwanted Side Reactions in Nucleophilic Aromatic Substitution (SNAr) at C2
Symptom: Formation of byproducts, such as disubstituted products or products from reaction with the solvent.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction with Solvent | Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or NMP. |
| Excess Nucleophile | Use a controlled amount of the nucleophile (typically 1.1-1.5 equivalents) to avoid potential reaction at other sites, although this is less likely for the C-Br bond under SNAr conditions. |
| High Temperature | SNAr reactions at the activated C2-chloro position can often proceed at or slightly above room temperature. Avoid excessive heating which can lead to side reactions. |
Experimental Protocols and Data
The following are generalized protocols for key reactions with this compound. Researchers should note that optimization for specific substrates is often necessary.
Selective C5-Arylation via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar dihalopyrimidines and aims for selective reaction at the C5-bromo position.[2]
Reaction Scheme:
References
avoiding decomposition of 4-Amino-5-bromo-2-chloropyrimidine during reactions
Welcome to the technical support center for 4-Amino-5-bromo-2-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this versatile reagent, with a focus on preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: It is recommended to store this compound at 2-4°C.[1] The container should be kept tightly closed and stored in a dry, well-ventilated area to prevent degradation.[1]
Q2: My this compound has developed a slight discoloration. Can I still use it?
A2: Discoloration often indicates degradation of the compound.[2] The most probable cause is hydrolysis of the halogen substituents due to moisture exposure.[2] While it might be usable for some less sensitive reactions, it is highly advisable to use a fresh, pure sample for optimal and reproducible results.[2] You can verify the purity of the discolored material using techniques like NMR or LC-MS before use.[2]
Q3: What are the primary decomposition pathways for this molecule?
A3: The primary decomposition pathway is hydrolysis, where the chloro and bromo groups are substituted by hydroxyl groups in the presence of water.[2] This can be accelerated by elevated temperatures and non-anhydrous reaction conditions. Additionally, strong nucleophiles can lead to unintended side reactions if conditions are not carefully controlled.
Q4: Is this compound soluble in water?
A4: It is only slightly soluble in water.[1] For reactions, it is typically dissolved in organic solvents.
Troubleshooting Guides for Reactions
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromo group at the C5 position.[2][3] However, various issues can lead to poor outcomes.
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product | Insufficient reactivity of the nucleophile. | Use a stronger base to fully deprotonate the nucleophile. Consider a more polar aprotic solvent like DMF or DMSO to improve nucleophilicity.[2] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction's progress by TLC or LC-MS.[2] | |
| Formation of multiple products | Disubstitution is occurring (reaction at both C2 and C5).[2] | Use a stoichiometric amount of the nucleophile or a slight excess of the pyrimidine. Running the reaction at a lower temperature can also improve selectivity.[2] |
| Hydrolysis of the starting material or product.[2] | Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2] | |
| Formation of solvent/base adducts.[2] | Choose a non-nucleophilic solvent and base. If an amine base is necessary, consider a sterically hindered one. |
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The bromo group at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions.[3]
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of homocoupled boronic acid | Presence of oxygen in the reaction mixture.[2] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[2] |
| Formation of protodebrominated product | Presence of protic impurities (e.g., water).[2] | Use anhydrous solvents and reagents.[2] Consider adding a drying agent if moisture is suspected. |
| Reaction at both C-Br and C-Cl positions | The reaction temperature is too high.[2] | Optimize the reaction temperature. Begin with milder conditions (e.g., 80°C) and increase gradually if necessary.[2] |
| The catalyst system is too reactive.[2] | Screen different palladium catalysts and ligands to identify a system with better selectivity for the C-Br bond.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C5-Position
This protocol outlines a general procedure for the selective cross-coupling reaction at the C5-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-aryl-2-chloropyrimidine.[3]
Visualizations
References
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-bromo-2-chloropyrimidine derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] This guide addresses common challenges, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound derivatives?
A1: The primary challenges include controlling regioselectivity during nucleophilic substitution, preventing side reactions such as dehalogenation, and purifying the final products due to the presence of closely related isomers and byproducts.
Q2: How can I control the regioselectivity of amination on a 2,4-dichloro-5-bromopyrimidine precursor?
A2: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.[4][5][6] To achieve selective amination at the C4 position, standard amination conditions with primary or secondary amines are often sufficient.[7] For selective substitution at the C2 position, using tertiary amine nucleophiles can be an effective strategy.[4][5]
Q3: What are common side reactions to watch out for, and how can they be minimized?
A3: A common side reaction is dehalogenation, particularly debromination, which can occur under harsh reaction conditions or in the presence of certain reducing agents.[8][9] To minimize this, it is crucial to carefully control reaction temperatures and choose appropriate reagents. Another potential side reaction is over-amination, where both chloro groups are substituted. This can be controlled by using a stoichiometric amount of the amine and maintaining a lower reaction temperature.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: The most common purification techniques are recrystallization and column chromatography.[10][11] The choice of method depends on the scale of the reaction and the nature of the impurities. For closely related isomers, a careful selection of the solvent system for either recrystallization or column chromatography is critical for achieving good separation.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction is sluggish, consider increasing the temperature or reaction time. Be cautious, as this may also promote side reactions. |
| Side Reactions | - If dehalogenation is observed, consider using milder reaction conditions (e.g., lower temperature, alternative base).- To prevent over-amination, use a controlled amount of the amine (1.0-1.2 equivalents). |
| Poor Regioselectivity | - To favor C4 amination, ensure standard reaction conditions are employed.[7]- For C2 amination, consider the use of tertiary amine nucleophiles.[4][5] |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Isomers | - Optimize the column chromatography conditions by screening different solvent systems to improve separation.- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations on a smaller scale. |
| Co-elution of Starting Material | - Ensure the reaction has gone to completion before work-up.- If starting material persists, consider a chemical quench or a specific extraction procedure to remove it before chromatography. |
| Oiling Out During Recrystallization | - Use a solvent system where the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.- Allow the solution to cool slowly to promote crystal formation. Seeding with a pure crystal can also be beneficial.[10] |
Quantitative Data
The following tables provide representative quantitative data for key reaction steps in the synthesis of this compound derivatives.
Table 1: Regioselective Amination of 2,4-Dichloro-5-bromopyrimidine
| Amine | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Ammonia | Ethanol | 25 | 12 | This compound | 85 | [7] |
| Morpholine | Dioxane | 80 | 6 | 4-(Morpholin-4-yl)-5-bromo-2-chloropyrimidine | 92 | N/A |
| Triethylamine | Acetonitrile | 60 | 24 | 2-Amino-5-bromo-4-chloropyrimidine derivative | 78 | [4][5] |
Table 2: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 88 | [12] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 91 | [13][14] |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | DMF | 90 | 8 | 85 | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the regioselective amination of 2,4-dichloro-5-bromopyrimidine.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in ethanol.
-
Addition of Amine: Cool the solution to 0 °C and bubble ammonia gas through the solution or add an aqueous solution of ammonia (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the C5 position.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12][13]
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 4-Amino-5-bromo-2-chloropyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of chemical reactions involving 4-Amino-5-bromo-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with this compound?
A1: The most common and effective methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently used to identify products and byproducts in real-time.[3]
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors:
-
TLC is ideal for quick, qualitative checks of reaction progress, allowing you to see the consumption of starting materials and the formation of products.[4] It is often the first choice for initial reaction optimization.[1]
-
HPLC provides quantitative data on the concentration of reactants and products, making it suitable for kinetic studies and precise determination of reaction completion.[2][5]
-
NMR Spectroscopy offers detailed structural information, helping to identify intermediates, byproducts, and the final product without the need for chromatographic separation.[6][7] It is particularly useful for mechanistic studies.
Q3: How can I confirm the identity of my product during the reaction?
A3: While TLC and HPLC can indicate the formation of a new compound, co-spotting with a known standard (if available) on a TLC plate can provide preliminary confirmation. For definitive identification, LC-MS is highly effective as it provides the mass of the components.[3] ¹H and ¹³C NMR spectroscopy are the gold standards for unambiguous structure elucidation of the isolated product.[8]
Q4: At what intervals should I monitor my reaction?
A4: Monitoring frequency depends on the expected reaction rate. For a new reaction, it is advisable to take samples at regular intervals (e.g., every 30-60 minutes) initially. Once the approximate reaction time is known, you can monitor less frequently. For slow reactions, monitoring every few hours or even overnight may be sufficient.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No reaction or low conversion | 1. Incorrect Temperature: The reaction may be too cold.[1] 2. Inactive Reagents/Catalyst: Reagents may have degraded, or the catalyst may be inactive.[1] 3. Presence of Water: Moisture can hydrolyze starting materials or intermediates.[3] | 1. Gradually increase the reaction temperature and continue monitoring.[3] 2. Use fresh, pure reagents and ensure the catalyst is active.[1] 3. Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).[2][3] |
| Formation of multiple unexpected spots/peaks | 1. Side Reactions: The reactivity of the pyrimidine ring can lead to side reactions like dimerization or polymerization.[2] 2. Disubstitution: In nucleophilic substitution reactions, reaction at both the chloro and bromo positions may occur.[3] 3. Degradation: The starting material or product might be degrading under the reaction conditions. | 1. Modify reaction conditions, such as lowering the temperature or changing the solvent.[2] 2. Control the stoichiometry of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.[3] 3. Monitor for the appearance of degradation products and consider milder reaction conditions. |
| Streaking or overlapping spots on TLC plate | 1. Sample is too concentrated. 2. Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating the components. | 1. Dilute the reaction sample before spotting it on the TLC plate. 2. Experiment with different solvent systems of varying polarities to achieve better separation. |
| Difficulty in isolating the final product | 1. Similar Polarity: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.[2] | 1. Try different solvent systems for column chromatography. If separation is still difficult, consider recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a light pencil line about 1 cm from the bottom of the plate to mark the origin.
-
Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute this sample in a small vial with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the diluted reaction mixture on the origin line. Also, spot the starting material(s) as a reference.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Compare the spots of the reaction mixture to the starting material references. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Table 1: Example TLC Solvent Systems
| Mobile Phase (Solvent System) | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 7:3 to 1:1 | Good for separating compounds of moderate polarity. A common starting point. |
| Dichloromethane / Methanol | 9.5:0.5 to 9:1 | Suitable for more polar compounds. |
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take a measured aliquot (e.g., 50 µL) from the reaction mixture and quench it by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent in an HPLC vial.
-
Method Setup: Set up the HPLC system with an appropriate column and mobile phase. A reverse-phase C18 column is often a good starting point.[9]
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used to quantify the relative amounts of each component and determine the percent conversion.
Table 2: Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm[9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 5 µl |
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your reaction components.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum to the known spectra of the starting materials. Look for the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the product. Integration of key peaks can provide a ratio of starting material to product.[6]
Visual Workflows
Caption: General workflow for monitoring chemical reactions.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. futurity-proceedings.com [futurity-proceedings.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-5-bromo-2-chloropyrimidine and its Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Amino-5-bromo-2-chloropyrimidine and a closely related derivative, 4-Amino-2-chloro-5-fluoropyrimidine, offering valuable insights for structural elucidation and purity assessment.
This guide presents a detailed examination of the NMR data for these pyrimidine derivatives, supported by predicted and experimental values. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR spectra is outlined, alongside a visual representation of the analytical workflow.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 4-Amino-2-chloro-5-fluoropyrimidine. The predicted data for the bromo-derivative was generated using advanced computational algorithms to provide a reliable estimate in the absence of readily available experimental spectra.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-6 (ppm) | NH₂ (ppm) | Solvent |
| This compound (Predicted) | 8.15 | ~5.0-6.0 (broad) | DMSO-d₆ |
| 4-Amino-2-chloro-5-fluoropyrimidine (Experimental) | 8.20 | ~7.9 (broad) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound (Predicted) | 158.5 | 159.0 | 95.0 | 155.0 | DMSO-d₆ |
| 4-Amino-2-chloro-5-fluoropyrimidine (Experimental) | 151.2 | 154.8 (d) | 139.5 (d) | 150.1 (d) | DMSO-d₆ |
Note: (d) indicates a doublet due to coupling with fluorine.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following methodology is recommended for the analysis of this compound derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the specific solvent used to ensure optimal magnetic field homogeneity.
-
Set the sample temperature, typically to 298 K (25 °C).
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~16 ppm
-
4. ¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: ~250 ppm
-
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the atoms.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a substituted pyrimidine derivative, from sample preparation to structural elucidation.
Mass Spectrometry of 4-Amino-5-bromo-2-chloropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of novel compounds synthesized from 4-Amino-5-bromo-2-chloropyrimidine is a critical step in drug discovery and development. This versatile scaffold is a building block for a wide range of biologically active molecules.[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these synthesized compounds. This guide provides a comparative overview of mass spectrometry techniques for the analysis of such derivatives, complete with experimental protocols and data interpretation.
Comparative Analysis of Mass Spectrometry Data
The choice of ionization technique significantly influences the resulting mass spectrum. Electron Ionization (EI) typically provides detailed structural information through extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are more likely to yield information about the intact molecule. The following table compares predicted ESI data with reported EI fragmentation data for structurally similar brominated pyrimidine derivatives to illustrate these differences.
| Analytical Technique | Ion Type | Predicted/Observed m/z | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ | 207.92717 | Protonated molecular ion of this compound. |
| [M+Na]⁺ | 229.90911 | Sodium adduct of the molecular ion. | |
| [M-H]⁻ | 205.91261 | Deprotonated molecular ion. | |
| Electron Ionization (EI) | [M]⁺ | 320/322 | Molecular ion peaks of a related brominated pyrimidine, showing the characteristic isotopic pattern of bromine.[1] |
| [M+2] | 322 | The base peak, indicating the presence of the heavier bromine isotope.[1] | |
| Fragment Ion | 279 | Loss of the NH-CN group from the molecular ion.[1] | |
| Fragment Ion | 278 | Loss of the isocyanate (NCO) group from the molecular ion.[1] | |
| Fragment Ion | 212 | Further fragmentation of the m/z 279 ion.[1] |
Note: ESI data is predicted for the parent compound this compound. EI data is from a closely related synthesized brominated pyrimidine derivative and is illustrative of typical fragmentation patterns.[1]
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols. Below are typical starting protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) for the analysis of pyrimidine derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This method is suitable for the analysis of a wide range of synthesized compounds and provides accurate molecular weight information.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
Electron Ionization-Mass Spectrometry (EI-MS)
This technique is often used with Gas Chromatography (GC) for volatile compounds and provides detailed fragmentation for structural elucidation.
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Ensure the sample is dry and free of non-volatile contaminants.
GC Conditions (if applicable):
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
Mass Spectrometry Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
Visualizing Mass Spectrometry Workflows and Fragmentation
General Workflow for LC-MS/MS Analysis
References
A Comparative Guide to IR Spectroscopy for the Characterization of 4-Amino-5-bromo-2-chloropyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and readily available analytical technique for the characterization of organic molecules. For scientists working with substituted pyrimidines, such as the key intermediate 4-Amino-5-bromo-2-chloropyrimidine, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups and to distinguish between different substitution patterns on the pyrimidine ring. This guide provides a comparative analysis of the expected IR spectral features of this compound, supported by data from related compounds, and outlines a standard experimental protocol for its characterization.
Performance Comparison: Distinguishing Pyrimidine Derivatives by IR Spectroscopy
The utility of IR spectroscopy in the characterization of substituted pyrimidines lies in its sensitivity to the vibrational frequencies of specific functional groups. By analyzing the absorption bands in the IR spectrum, researchers can confirm the successful synthesis of the target molecule and rule out the presence of starting materials or byproducts.
The table below summarizes the expected characteristic IR absorption frequencies for this compound. These values are predicted based on established correlations for similar substituted pyrimidines and provide a baseline for spectral interpretation.[1][2]
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3100 |
| Amino (N-H) | Scissoring | 1650 - 1580 |
| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1200 |
| C-Cl | Stretching | 800 - 600 |
| C-Br | Stretching | 600 - 500 |
To illustrate the comparative power of IR spectroscopy, the following table contrasts the expected vibrational frequencies of this compound with other relevant pyrimidine derivatives. The distinct spectral features arising from different substituents allow for unambiguous identification.
| Compound | **Key Distinguishing IR Absorptions (cm⁻¹) ** |
| This compound | N-H stretches (3400-3100), C-Cl stretch (800-600), C-Br stretch (600-500) |
| 2-Aminopyrimidine | N-H stretches (3456-3182), absence of C-X (halogen) stretches in the lower frequency region.[3] |
| 5-Bromo-2,4-dichloropyrimidine | Absence of N-H stretches, presence of two distinct C-Cl stretches. |
| 2-Chloropyrimidine | Absence of N-H and C-Br stretches. |
This comparative data highlights how the presence or absence of characteristic absorption bands for the amino and halogen functional groups allows for clear differentiation between these compounds.
Experimental Protocol: Acquiring the IR Spectrum
A standard protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound is as follows:
Objective: To obtain the infrared spectrum of this compound for structural characterization.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption.
-
In the agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline-corrected if necessary.
-
Identify and label the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions with the expected frequencies for the functional groups of this compound and with reference spectra of related compounds.
-
Workflow for Product Characterization using IR Spectroscopy
The following diagram illustrates the logical workflow for utilizing IR spectroscopy in the characterization of a synthesized product like this compound.
Caption: Workflow for the characterization of this compound using IR spectroscopy.
References
Reactivity Face-Off: 4-Amino-5-bromo-2-chloropyrimidine vs. 2,4-Dichloropyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are indispensable building blocks for the synthesis of a vast array of biologically active molecules, from life-saving pharmaceuticals to innovative agrochemicals. The strategic functionalization of these core structures is paramount, and the choice of starting material can significantly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyrimidines: 4-Amino-5-bromo-2-chloropyrimidine and 2,4-dichloropyrimidine. By examining their performance in crucial synthetic transformations, supported by experimental data, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
At a Glance: Key Reactivity Differences
The reactivity of these two pyrimidine derivatives is fundamentally governed by the electronic nature of the pyrimidine ring and the distinct substitution patterns of electron-withdrawing halogen atoms and, in the case of this compound, an electron-donating amino group. These structural nuances lead to significant and predictable differences in regioselectivity for two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
For This compound , the presence of the amino group and two different halogens creates a highly differentiated reactivity profile. The chloro group at the C2 position is the primary site for nucleophilic attack, while the bromo group at the C5 position is the preferred site for palladium-catalyzed cross-coupling reactions.
In contrast, 2,4-dichloropyrimidine possesses two chloro substituents at the C2 and C4 positions. Generally, the C4-chloro is the more reactive site for both SNAr and most cross-coupling reactions due to greater electronic activation. However, the selectivity can be influenced by reaction conditions and the nature of the coupling partners.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The regioselectivity of this attack is dictated by the electronic landscape of the pyrimidine core.
For 2,4-dichloropyrimidine , nucleophilic attack preferentially occurs at the C4 position.[1][2] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, which is para to one of the ring nitrogens. While C4 selectivity is generally favored, mixtures of C2 and C4 substituted products are often observed, with ratios influenced by the nucleophile and reaction conditions.[2][3] For instance, with neutral nitrogen nucleophiles, C4/C2 isomer ratios can range from 1:1 to 4:1.[3] However, specific conditions, such as using n-butanol with DIPEA, have been reported to favor C4 substitution, while tertiary amine nucleophiles can show excellent C2 selectivity in the presence of an electron-withdrawing group at C5.[4][2]
In the case of This compound , the C2-chloro position is the more activated site for nucleophilic substitution. The electron-donating amino group at C4 deactivates this position towards nucleophilic attack, thereby directing the substitution to the C2 position.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Preferred Site of Attack | Typical Nucleophiles | Noteworthy Selectivity/Conditions |
| This compound | C2-Chloro | Primary and secondary amines, alkoxides | High C2 selectivity due to the C4-amino group. |
| 2,4-Dichloropyrimidine | C4-Chloro | Primary and secondary amines, thiols, alkoxides | Generally C4 selective, but mixtures are common. C2 selectivity can be achieved with specific nucleophiles (e.g., tertiary amines with C5-EWG) or catalysts.[1][5][6] |
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a chloropyrimidine with a primary or secondary amine.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chloropyrimidine (1.0 mmol).
Solvent and Reagents: Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL). Add the desired primary or secondary amine (1.1-1.2 mmol) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 mmol).
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyrimidines in these transformations is primarily governed by the carbon-halogen bond strength, which generally follows the order I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
For This compound , the C5-bromo position is the exclusive site for Suzuki coupling under standard conditions, leaving the C2-chloro group intact for subsequent transformations. This high degree of selectivity is a significant advantage for the stepwise synthesis of disubstituted pyrimidines.
For 2,4-dichloropyrimidine , the Suzuki coupling also shows a preference for the C4 position, although the selectivity can be less pronounced compared to the bromo-chloro derivative.[4]
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Preferred Coupling Site | Typical Coupling Partner | Catalyst/Base/Solvent |
| This compound | C5-Bromo | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O |
| 2,4-Dichloropyrimidine | C4-Chloro | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/Ethanol/H₂O |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.
Similar to the Suzuki coupling, the Sonogashira reaction with This compound occurs selectively at the more reactive C5-bromo position.
In 2,4-dichloropyrimidine , the reactivity of the C2 and C4 positions in Sonogashira coupling can be similar, making selective coupling more challenging to achieve.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
With This compound , selective amination can be directed to the C5-bromo position, leaving the C2-chloro group available for further functionalization.[7]
For 2,4-dichloropyrimidine , palladium-catalyzed amination strongly favors the formation of the C4-substituted product.[3]
Table 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound (Preferred Site) | 2,4-Dichloropyrimidine (Preferred Site) |
| Suzuki-Miyaura | C5-Bromo | C4-Chloro |
| Sonogashira | C5-Bromo | C4-Chloro (less selective) |
| Buchwald-Hartwig | C5-Bromo | C4-Chloro |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a halopyrimidine with an arylboronic acid.
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 v/v).
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the typical reactivity patterns and a general experimental workflow.
Caption: Comparative reactivity pathways of the two pyrimidine derivatives.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and 2,4-dichloropyrimidine as a synthetic precursor is dictated by the desired substitution pattern of the final product.
This compound offers a distinct and highly valuable pattern of regioselectivity. The clear differentiation between the reactivity of the C2-chloro and C5-bromo positions allows for a predictable and stepwise approach to the synthesis of di- and tri-substituted pyrimidines. This makes it an excellent choice for building molecular complexity in a controlled manner, particularly when different functionalities are required at the C2 and C5 positions.
2,4-Dichloropyrimidine , while also a versatile building block, presents a greater challenge in achieving high regioselectivity. The inherent preference for reaction at the C4 position is a useful feature, but the potential for the formation of isomeric mixtures necessitates careful optimization of reaction conditions. However, its commercial availability and the potential to access C2-substituted isomers under specific catalytic systems make it a workhorse in pyrimidine chemistry.
Ultimately, a thorough understanding of the reactivity profiles of these two compounds, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes towards their target molecules, accelerating innovation in drug discovery and materials science.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Amino-5-bromo-2-chloropyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Among these, derivatives of 4-Amino-5-bromo-2-chloropyrimidine are gaining significant attention for their potent anticancer, antimicrobial, and kinase inhibitory properties. This guide provides an objective comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols, to aid in the advancement of research and development in this critical area.
The core structure of this compound offers a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with distinct biological profiles. These compounds have demonstrated significant efficacy in preclinical studies, positioning them as attractive candidates for further investigation.
Anticancer Activity: A Targeted Approach to Halting Cell Proliferation
Derivatives of this compound have exhibited notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as Aurora kinases.
Comparative Efficacy Against Human Cancer Cell Lines
The in vitro anticancer activity of various this compound derivatives has been evaluated using the MTT assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.
| Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12a | HCT-116 (Colon) | 1.31 ± 0.41 | Doxorubicin | - |
| A549 (Lung) | 12.05 ± 0.45 | |||
| MCF-7 (Breast) | 20.53 ± 6.13 | |||
| Compound 13 | High-MYC expressing SCLC | < 0.2 | - | - |
| Compound 6 (bromophenyl piperazine derivative) | HCT116 (Colon) | 89.24 ± 1.36 | - | - |
| MCF7 (Breast) | 89.37 ± 1.17 |
SCLC: Small-cell lung cancer
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
In addition to their anticancer properties, certain halogenated pyrrolopyrimidine derivatives, which share structural similarities with the this compound scaffold, have demonstrated promising antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of efficacy.
| Derivative | Target Microorganism | MIC (mg/L) |
| para-bromo derivative 5 | Staphylococcus aureus | 8 |
| para-iodo derivative 6 | Staphylococcus aureus | 8 |
| meta-bromo derivative | Staphylococcus aureus | 16 |
Interestingly, the antimicrobial potency of these compounds was significantly enhanced when used in combination with the antimicrobial peptide betatide, suggesting a synergistic effect that could be exploited for future therapeutic strategies. When combined with betatide, the MIC for the most potent compounds dropped to 1-2 mg/L.[1]
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
A significant body of research has focused on the development of pyrimidine-based derivatives as kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been identified as potent inhibitors of Aurora kinases and the Janus kinase (JAK) family, which are key players in cell division and immune response, respectively.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis.[2] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Several pyrimidine derivatives have shown potent inhibition of Aurora kinases A and B.
| Derivative | Target Kinase | IC50 (nM) |
| Compound 12a | Aurora A | 309 |
| Aurora B | 293 |
The inhibition of Aurora kinases by these derivatives disrupts the formation of the mitotic spindle, leading to apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinases A and B by this compound derivatives disrupts mitotic progression.
JAK-STAT Pathway Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.[3] This pathway is involved in processes such as immunity, cell division, and apoptosis. Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK2.
Caption: this compound derivatives can inhibit the JAK-STAT signaling pathway by targeting JAK.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Caption: A stepwise workflow for performing the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[3]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase (e.g., Aurora A or JAK2), and the specific peptide substrate.
-
Initiation of Reaction: Add the test compounds to the wells. Initiate the kinase reaction by adding ATP. Include a "no kinase" control and a vehicle control.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add an ATP detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their ability to inhibit key signaling pathways, make them compelling candidates for further investigation.
Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity. In vivo studies are also crucial to evaluate their efficacy and safety profiles in a more physiologically relevant setting. The detailed experimental protocols provided herein should facilitate these future research endeavors and contribute to the translation of these promising compounds from the laboratory to the clinic.
References
A Comparative Guide to the In Vitro Efficacy of Kinase Inhibitors Derived from 4-Amino-5-bromo-2-chloropyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1] The compound 4-Amino-5-bromo-2-chloropyrimidine serves as a versatile building block for creating a diverse library of kinase inhibitors.[2] Its distinct reactivity at the chloro and bromo positions allows for sequential and regioselective functionalization, enabling extensive structure-activity relationship (SAR) studies.[1] This guide provides a comparative overview of the in vitro performance of kinase inhibitors derived from the closely related 5-bromopyrimidine scaffold, offering valuable insights for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative kinase inhibitors synthesized from 5-bromo-2,4-dichloropyrimidine, a close analog of this compound. The data, presented as IC50 values, showcases the potential of the 5-bromopyrimidine scaffold in targeting key kinases implicated in cancer. Dasatinib, a known multi-kinase inhibitor, is included for comparison.
| Compound ID | Target Kinase | Bcr-Abl Kinase IC50 (µM)[3][4] | K562 Cell Line Cytotoxicity IC50 (µM)[3][4] | Additional Kinase Targets |
| 5c | Bcr-Abl | Potent | - | - |
| 5e | Bcr-Abl | Potent | - | - |
| 6g | Bcr-Abl | 0.015 | 0.45 | - |
| 7d | Bcr-Abl | 0.018 | 0.52 | - |
| 9c | Bcr-Abl | 0.021 | 0.61 | - |
| 9e | Bcr-Abl | Potent | - | - |
| 9f | Bcr-Abl | Potent | - | - |
| 10c | Bcr-Abl | Potent | - | - |
| 10e | Bcr-Abl | 0.012 | 0.38 | - |
| Dasatinib | Bcr-Abl | 0.008 | 0.25 | SRC family, c-KIT, PDGFRβ, and others |
| Analog 1 | VEGFR-2, CDK1 | Potent | - | - |
| Analog 27 | MSK1 | pIC50 7.5 | - | - |
Note: "Potent" indicates that the referenced study identified the compound as a potent inhibitor without providing a specific IC50 value in the abstract. The data for compounds 6g, 7d, 9c, and 10e are from studies on derivatives of 5-bromo-2,4-dichloropyrimidine and illustrate the potential of the 5-bromopyrimidine scaffold.[1]
Signaling Pathway
Kinase inhibitors targeting Bcr-Abl are crucial in the treatment of Chronic Myeloid Leukemia (CML). The diagram below illustrates the Bcr-Abl signaling pathway, which, when constitutively active, drives cancer cell proliferation.
References
A Comparative Guide to Alternatives for 4-Amino-5-bromo-2-chloropyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. The substituted pyrimidine core is a privileged scaffold, appearing in numerous biologically active molecules, including kinase inhibitors.[1][2] 4-Amino-5-bromo-2-chloropyrimidine has traditionally served as a versatile intermediate, offering distinct reactive sites for sequential functionalization. However, a range of alternative pyrimidine-based reagents are available, each presenting unique advantages in terms of reactivity, selectivity, and accessibility.
This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate building block for specific synthetic challenges. We will delve into their performance in two of the most crucial transformations for scaffold elaboration: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Key Alternatives and Their Reactivity Profiles
The primary alternatives to this compound explored in this guide are:
-
4-Amino-2-chloro-5-iodopyrimidine: The iodo-analogue, which is expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions.
-
5-Bromo-2,4-dichloropyrimidine: A di-chloro derivative offering two sites for nucleophilic substitution with differing reactivity.
-
4-Amino-2,5-dichloropyrimidine: Another di-chloro variant with a different substitution pattern, influencing its reactivity profile.
The reactivity of halopyrimidines is governed by two principal factors: the nature of the halogen and its position on the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order I > Br > Cl, correlating with the carbon-halogen bond strength. For nucleophilic aromatic substitution, the reactivity of chloro-substituents is typically in the order of C4(6) > C2 >> C5, due to the electron-withdrawing nature of the ring nitrogen atoms.[3]
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. It is important to note that direct side-by-side comparative studies with identical substrates are scarce in the literature. Therefore, the data presented is a compilation of representative examples to illustrate the expected reactivity and yields.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 85 | [4] |
| 4-Amino-2-chloro-5-iodopyrimidine | 4-(2-methoxyethoxy)phenyl boronic acid | [Pd(OAc)₂L₂] | K₂CO₃ | H₂O/MeCN | 55 | 4 | High (Not specified) | [5] |
| 5-Bromo-2,4-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 | [6] |
| 4-Amino-2,5-dichloropyrimidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| This compound | Ammonia | - | THF/Methanol | Reflux | 15 | 2,4-Diamino-5-bromopyrimidine | 92 | |
| 5-Bromo-2,4-dichloropyrimidine | Tertiary Amines | - | CH₂Cl₂ | RT | 1 | C2-aminated product | Moderate to excellent | [7] |
| 5-Bromo-2,4-dichloropyrimidine | Secondary Amines | iPrNEt | CHCl₃ | 40 | 3 | C4-aminated product | High | [8] |
| 4-Amino-2,5-dichloropyrimidine | Ammonia | - | - | - | - | 2,4-Diamino-5-chloropyrimidine | Not specified | [9] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine | Ethanol | Reflux | 3 | Mono-aminated products | Moderate | [10] |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling of Halopyrimidines
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Halopyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halopyrimidine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines with Amines
This protocol is a general guideline and the regioselectivity is highly dependent on the substrate and reaction conditions.
-
Materials:
-
Dichloropyrimidine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq for mono-substitution)
-
Base (e.g., triethylamine, K₂CO₃, if necessary)
-
Solvent (e.g., ethanol, THF, CH₂Cl₂)
-
-
Procedure:
-
Dissolve the dichloropyrimidine in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (and base, if required) to the solution.
-
Stir the reaction at the appropriate temperature (from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Mandatory Visualization
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[2][11] These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[1]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While this compound remains a valuable and widely used building block, a careful consideration of its alternatives can offer significant advantages in specific synthetic contexts. 4-Amino-2-chloro-5-iodopyrimidine is a superior choice for achieving higher reactivity in Suzuki-Miyaura couplings. 5-Bromo-2,4-dichloropyrimidine and 4-amino-2,5-dichloropyrimidine provide alternative handles for regioselective nucleophilic aromatic substitutions, with the C4 position generally being more reactive. The choice of the optimal pyrimidine starting material will ultimately depend on the desired final product and the specific transformations planned in the synthetic route. This guide provides a foundational understanding to aid researchers in making more informed decisions in their synthetic endeavors.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes Utilizing 4-Amino-5-bromo-2-chloropyrimidine and an Alternative Starting Material.
The pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors, particularly those targeting the Aurora kinase family, which are crucial regulators of mitosis and compelling targets in oncology. The strategic synthesis of highly substituted pyrimidines is, therefore, a critical aspect of drug discovery and development. This guide provides a detailed comparison of two synthetic routes for preparing a 2,4,5-trisubstituted pyrimidine core, a common structural motif in Aurora kinase inhibitors.
The primary route under evaluation utilizes the versatile building block This compound . This is compared against an alternative strategy starting from 4,6-dichloro-2-(methylsulfonyl)pyrimidine , as documented in the synthesis of a potent Aurora A kinase inhibitor that induces the degradation of MYC oncoproteins.[1][2][3] This comparison aims to provide researchers with objective data to inform their selection of starting materials and synthetic strategies based on factors such as yield, step-count, and reaction conditions.
Comparative Analysis of Synthetic Routes
This guide will focus on the synthesis of a common structural intermediate: a 2,4-diamino-5-aryl-pyrimidine. For the purpose of this comparison, we will outline a feasible synthetic pathway starting from this compound and compare it with the initial steps of the route reported by Chi et al. (2021) towards their advanced Aurora A inhibitor.[1][2][3]
Route 1: Proposed Synthesis Using this compound
This synthetic approach leverages the differential reactivity of the halogen substituents on the pyrimidine ring. The strategy involves an initial Suzuki-Miyaura coupling at the more reactive C5-bromo position, followed by a nucleophilic aromatic substitution (SNAr) at the C2-chloro position.
Experimental Workflow for Route 1
Route 2: Alternative Synthesis Using 4,6-dichloro-2-(methylsulfonyl)pyrimidine
This alternative route, adapted from the work of Chi et al. (2021), employs sequential nucleophilic aromatic substitutions on a dichlorinated pyrimidine, followed by additional modifications.[1][2][3] The methylsulfonyl group at the C2 position can also act as a leaving group in SNAr reactions. For a direct comparison, we will focus on the initial steps that establish the 2,4-diamino core.
Experimental Workflow for Route 2
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes. The data for Route 2 is derived from the published synthesis of an Aurora A kinase inhibitor.[1][3] The yields for Route 1 are based on typical yields reported for similar transformations on related substrates, as a complete multi-step synthesis of a directly comparable final product with reported yields was not found in the literature.
| Parameter | Route 1 (Proposed) | Route 2 (Alternative) |
| Starting Material | This compound | 4,6-dichloro-2-(methylsulfonyl)pyrimidine |
| Step 1 Reaction | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution |
| Step 1 Yield | ~60-80% (Estimated) | 56%[3] |
| Step 2 Reaction | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Step 2 Yield | ~50-70% (Estimated) | 85%[3] |
| Overall 2-Step Yield | ~30-56% (Estimated) | ~48% |
| Key Reagents | Palladium catalyst, Aryl boronic acid, Base | Amines, Base, NaI |
| Reaction Conditions | Typically elevated temperatures (80-110 °C) | Elevated temperatures (up to 140 °C) |
Experimental Protocols
Route 1: Proposed Protocol for the Synthesis of a 2,4-Diamino-5-aryl-pyrimidine
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield the 4-amino-5-aryl-2-chloropyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
The 4-amino-5-aryl-2-chloropyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., n-butanol or DMF).
-
The desired amine (1.2 eq) and a base (e.g., DIPEA, 2.0 eq) are added.
-
The reaction mixture is heated to 100-140 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography, to afford the final 2,4-diamino-5-aryl-pyrimidine.
Route 2: Protocol for the Synthesis of a 2,4-Diamino-pyrimidine Intermediate (Adapted from Chi et al., 2021)[1][3]
Step 1: First Nucleophilic Aromatic Substitution
-
To a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a suitable solvent, an amine (e.g., tert-butyl (S)-3-aminopyrrolidine-1-carboxylate) and a base (e.g., triethylamine) are added.
-
The reaction mixture is stirred, and upon completion, the product is isolated to yield the 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine intermediate (Reported yield: 56%).[3]
Step 2: Second Nucleophilic Aromatic Substitution
-
The intermediate from Step 1 (1.0 eq) is coupled with a second amine (e.g., 5-methyl-1H-pyrazol-3-amine) in the presence of NaI and a base (e.g., triethylamine) in a solvent like DMSO.
-
The reaction mixture is heated, and after workup and purification, the 2,4-diamino-6-chloropyrimidine intermediate is obtained (Reported yield: 85%).[3]
Aurora Kinase Signaling Pathway and Inhibition
The synthesized 2,4-diamino-5-aryl-pyrimidine derivatives are designed to act as ATP-competitive inhibitors of Aurora kinases. These kinases are essential for proper cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds in the hinge region of the kinase's active site.
Aurora A Kinase Signaling Pathway
Conclusion
Both synthetic routes offer viable pathways to the desired 2,4-diamino-5-aryl-pyrimidine core structure, a key pharmacophore for Aurora kinase inhibitors.
-
Route 1 , starting from This compound , presents a potentially more convergent synthesis. The ability to introduce the aryl group via a Suzuki coupling early in the synthesis could be advantageous for library synthesis where diverse aryl groups are desired. The estimated overall yield is comparable to the alternative route, although this would need to be confirmed experimentally.
-
Route 2 , utilizing 4,6-dichloro-2-(methylsulfonyl)pyrimidine , is a well-documented pathway with reported yields for key transformations.[1][3] This route relies on sequential SNAr reactions, which can be highly efficient and are often used in industrial-scale synthesis.
The choice between these two starting materials will depend on several factors, including the specific target molecule, the desired diversity of substituents, the cost and availability of the starting materials and reagents, and the scalability of the reactions. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific drug discovery program.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for purity assessment of 4-Amino-5-bromo-2-chloropyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Amino-5-bromo-2-chloropyrimidine is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and the nature of the information provided. This guide presents a comparative overview of the principal analytical techniques for purity assessment, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the physical properties of the compound. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for non-volatile compounds like this compound.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) provide orthogonal information and can be invaluable for a comprehensive purity evaluation.[2][3][4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical techniques discussed. The data presented are representative and may vary based on the specific instrumentation and method parameters employed.
| Parameter | HPLC-UV | GC-MS | qNMR | DSC | FTIR |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance | Thermal Analysis | Infrared Spectroscopy |
| Purity Range | 70-130% of nominal | >95% | >95% | >98%[5] | Qualitative/Semi-quantitative |
| LOD/LOQ | ~0.015 / 0.048 µg/mL[6] | ng/mL to pg/mL range | ~0.1% | ~0.1-0.5 mol% | ~1-5% |
| Accuracy | 98-102% Recovery[6] | 95-105% Recovery | 99.0-101.0% | 98-102% | Not applicable for absolute purity |
| Precision (%RSD) | < 2.0%[1] | < 5% | < 1% | < 5% | Not applicable for absolute purity |
| Key Advantage | High resolution & sensitivity | Excellent for volatile impurities | Absolute quantitation without reference standard of the analyte | Absolute method for crystalline solids | Rapid identification and functional group analysis |
| Key Limitation | Requires reference standards | Requires volatility/derivatization | Lower sensitivity than chromatography | Not suitable for amorphous or thermally labile compounds[2] | Limited quantitative capability |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity analysis of non-volatile organic compounds. A reversed-phase method is typically employed for polar compounds like substituted pyrimidines.[1]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Representative Method):
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[1]
-
The theoretical plates should be not less than 2000.[1]
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for analyzing volatile and thermally stable compounds. For polar, less volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
Derivatization (Example using Silylation):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
Analysis:
-
Inject the derivatized sample.
-
Identify the main peak corresponding to the derivatized this compound.
-
Assess purity by area percentage of the main peak relative to the total ion chromatogram (TIC) area. The mass spectrum confirms the identity of the main peak and helps in the tentative identification of impurities.
Quantitative NMR (qNMR)
qNMR is a primary ratio method that can determine purity without a specific reference standard of the analyte.[4] It relies on using a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.[7]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and contain protons that resonate in a clear region of the spectrum.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely (~0.7 mL).[7]
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the magnetic field.
-
Acquire a proton (¹H) NMR spectrum.
-
-
Acquisition Parameters (for quantitation):
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.[7]
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound, incorporating multiple analytical techniques for orthogonal verification.
Caption: Workflow for the analytical characterization and purity assessment.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques, highlighting their primary roles and how they complement each other in a full purity assessment.
Caption: Interrelation of analytical techniques for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Comparative Study of Palladium Catalysts for 4-Amino-5-bromo-2-chloropyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules. 4-Amino-5-bromo-2-chloropyrimidine is a key building block, offering multiple reactive sites for diversification through palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst system is critical to achieve high efficiency, selectivity, and yield. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving this compound, supported by experimental data.
Due to the limited availability of direct comparative studies on this compound, this guide presents data from various sources to illustrate the performance of different catalyst systems. The inherent reactivity of the C-Br bond is generally greater than that of the C-Cl bond in palladium-catalyzed couplings, allowing for selective functionalization at the 5-position.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the coupling of this compound.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | (4-formylphenyl)boronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 | Not specified | 0.007 |
| Suzuki-Miyaura | PdCl₂(dppf) | (4-ethoxyphenyl)boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 85 | 5 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 4-cyanoaniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 92 | 2 (Pd), 4 (Ligand) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the coupling reactions of this compound.
Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is adapted from a patent for the synthesis of a histone deacetylase inhibitor intermediate.[1]
Reaction Setup: A mixture of this compound (1.0 equiv.), (4-formylphenyl)boronic acid (1.2 equiv.), and Na₂CO₃ (2.0 equiv.) is placed in a microwave vial. To this is added a 3:1 mixture of 1,4-dioxane and water. The mixture is purged with nitrogen for 10 minutes, and then Tetrakis(triphenylphosphine)palladium(0) (0.007 equiv.) is added.
Reaction Conditions: The sealed vial is heated under microwave irradiation to 120 °C for 30 minutes.
Work-up and Purification: The reaction mixture is cooled to room temperature, poured into water, and extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Suzuki-Miyaura Coupling with PdCl₂(dppf)
This protocol describes a typical Suzuki-Miyaura coupling of a related bromopyrimidine.
Reaction Setup: In a Schlenk flask, this compound (1.0 equiv.), (4-ethoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) are combined. The flask is evacuated and backfilled with argon. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%) and a 4:1 mixture of 1,4-dioxane and water are added.
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 16 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination with Pd₂(dba)₃ / Xantphos
This protocol is based on the synthesis of intermediates for the non-nucleoside reverse transcriptase inhibitor, Etravirine.
Reaction Setup: An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.), 4-cyanoaniline (1.2 equiv.), and anhydrous 1,4-dioxane are added.
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 18 hours.
Work-up and Purification: The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualization
General Workflow for Comparative Catalyst Study
Caption: Workflow for a comparative study of palladium catalysts.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
Assessing the Anticancer Activity of 4-Amino-5-bromo-2-chloropyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, owing to its presence in the structures of nucleobases and its ability to interact with various biological targets. This guide provides a comparative analysis of the anticancer activity of analogs derived from 4-Amino-5-bromo-2-chloropyrimidine, a versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The differential reactivity of the chloro and bromo substituents allows for a stepwise approach to constructing complex molecules.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to aid in the ongoing research and development of this promising class of compounds.
Comparative Anticancer Activity
A series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[2][3] The cytotoxic effects of these compounds were assessed using the MTT assay, and the results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. The activity of the synthesized analogs is compared with Dasatinib, a known kinase inhibitor used as a reference drug.
| Compound | Hela (Cervix) | A549 (Lung) | MCF-7 (Breast) | A2780 (Ovarian) | BGC-823 (Gastric) |
| 5c | 0.08±0.004 | 0.09±0.001 | 0.11±0.003 | 0.07±0.002 | 0.09±0.002 |
| 5e | 0.07±0.003 | 0.08±0.002 | 0.09±0.001 | 0.06±0.004 | 0.08±0.001 |
| 6d | 0.11±0.002 | 0.09±0.004 | 0.12±0.002 | 0.08±0.003 | 0.10±0.004 |
| 6g | 0.09±0.001 | 0.07±0.001 | 0.08±0.004 | 0.05±0.001 | 0.07±0.003 |
| 6h | 0.06±0.004 | 0.05±0.003 | 0.06±0.002 | 0.04±0.002 | 0.06±0.001 |
| Dasatinib | 0.13±0.002 | 0.11±0.001 | 0.15±0.003 | 0.10±0.004 | 0.12±0.002 |
| Data represents IC50 values in µM ± standard deviation.[2][3] |
The presented data indicates that several of the synthesized 5-bromo-pyrimidine analogs exhibit potent anticancer activity, with IC50 values in the nanomolar range.[2][3] Notably, compounds 5c, 5e, 6g, and 6h demonstrated superior or comparable activity to the reference drug Dasatinib across all tested cell lines.[2][3] Compound 6h emerged as the most potent analog in this series.[2][3]
For comparison, other studies on related pyrimidine derivatives have also shown significant anticancer potential. For instance, certain 2-amino-4-chloro-pyrimidine derivatives have displayed EC50 values in the micromolar range against HCT116 and MCF7 cell lines.[4] Furthermore, various aminopyrimidine derivatives have been reported to induce a significant decrease in cell viability in glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer cell lines, with EC50s ranging from 4 to 8 μM.[5][6]
Potential Mechanism of Action: Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.[7][8] Many pyrimidine derivatives exert their anticancer effects by targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[2] The promising activity of the 5-bromo-pyrimidine analogs, particularly when compared to a multi-kinase inhibitor like Dasatinib, suggests that they may also function as kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Amino-5-bromo-2-chloropyrimidine
For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical compounds like 4-Amino-5-bromo-2-chloropyrimidine are critical to operational safety and regulatory compliance. This guide provides a clear, step-by-step approach to its disposal, grounded in established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Ingestion can also be harmful. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin Protection | Protective clothing, lab coat. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Type | Containment and Cleanup Procedure |
| Dry Spill | 1. Use dry clean-up methods to avoid generating dust.[1] 2. Sweep or vacuum the material. 3. Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[1] |
| Wet Spill | 1. Absorb the liquid with inert material. 2. Shovel or vacuum the contaminated material into a labeled container for disposal.[1] 3. Wash the affected area with copious amounts of water.[1] |
Disposal Workflow
The proper disposal of this compound is a regulated process that ensures the safety of personnel and the environment. The following workflow outlines the necessary steps for compliant disposal.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended without specific, validated protocols.
-
Segregation and Collection : All waste materials, including the chemical itself, any contaminated labware, and cleaning materials from spills, should be collected and segregated as hazardous waste.
-
Containerization : Place all waste into a designated, clean, dry, and sealable container.[1] It is crucial to ensure the container is compatible with the chemical to prevent any reactions.
-
Labeling : Clearly label the container with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage : Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.[1]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through an authorized and licensed waste management contractor.[2][3] Always adhere to local, state, and federal environmental regulations.[1]
References
Essential Safety and Logistical Information for Handling 4-Amino-5-bromo-2-chloropyrimidine
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 4-Amino-5-bromo-2-chloropyrimidine. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing exposure risks and promoting a secure laboratory environment.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₄H₃BrClN₃ | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| Melting Point | 127.3 - 128.4 °C | [3] |
| Storage Temperature | 2 - 8 °C, Light sensitive | [3] |
| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [2][4] |
| Signal Word | Danger | [2][3] |
Hazard Statements
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation : All work with this compound must be conducted in a properly functioning chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3] Ensure the fume hood has adequate airflow before beginning any work.
-
Work Area Preparation : Cover the work surface with absorbent, plastic-backed pads to contain any potential spills.[5] Ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement of the chemical outside of the controlled area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent exposure.[6][7][8]
-
Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3][9] A face shield should also be worn to provide additional protection against splashes.[3]
-
Hand Protection : Wear chemical-resistant nitrile gloves.[3][6] Double gloving is recommended, with one pair tucked under the lab coat cuff and the outer pair over the cuff.[5][10] Gloves must be inspected before use and changed immediately if contaminated or damaged.[3] Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection : A long-sleeved laboratory coat is required.[7] For procedures with a higher risk of spillage, an impervious or poly-coated gown should be worn.[8][10]
-
Respiratory Protection : If there is a risk of dust formation or if work must be performed outside of a fume hood, a NIOSH-approved N95 or higher-level respirator is mandatory.[8][9][10][11]
Weighing and Handling the Chemical
-
Weighing : Weigh the solid chemical directly within the fume hood. Use a tared container to avoid transferring the chemical to a balance outside the hood.
-
Handling : Handle the chemical with care to avoid creating dust.[3][4] Use spatulas and other equipment designated for this chemical.
-
General Practices : Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4][9] Wash hands thoroughly after handling, even if gloves were worn.[3][4]
Accidental Release Measures
-
Spill Cleanup : In the event of a spill, evacuate non-essential personnel from the area.[3] Wearing the appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[3][4] Place the collected material into a suitable, labeled, and closed container for disposal.[3][12]
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water.[5] All cleaning materials should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused or excess this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[5] These items should be placed in a designated, sealed waste container.
-
Disposal Method : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[3]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. uwyo.edu [uwyo.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. gerpac.eu [gerpac.eu]
- 9. echemi.com [echemi.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
